2-(3-Chloro-4-fluorophenoxy)ethanamine CAS 914086-51-4 properties
This in-depth technical guide details the properties, synthesis, and application of 2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4), a specialized fluorinated building block used in medicinal chemistry.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the properties, synthesis, and application of 2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4), a specialized fluorinated building block used in medicinal chemistry.[1][2][3]
2-(3-Chloro-4-fluorophenoxy)ethanamine is a bifunctional pharmacophore combining a lipophilic, metabolically stable aryl ether tail with a reactive primary amine headgroup.[1][2][3] It serves as a critical linker and "tail" moiety in the development of kinase inhibitors, GPCR ligands, and reuptake inhibitors.[3] The specific 3-chloro-4-fluoro substitution pattern is designed to block para-position metabolic oxidation (via the fluorine atom) while enhancing lipophilicity and steric bulk (via the chlorine atom), improving the pharmacokinetic (PK) profile of lead compounds.[1][2][3]
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models suitable for drug design calculations.
Property
Value / Description
Context
Molecular Weight
189.61 g/mol (Free Base)226.08 g/mol (HCl Salt)
Free base is an oil; HCl salt is a solid.[1][2][3]
Appearance
White to off-white hygroscopic solid (HCl salt)
Amine salts are prone to deliquescence; store desiccated.[1][2][3]
Critical for receptor binding interactions.[1][2][3]
H-Bond Acceptors
2 (Ether O, Amine N)
Rotatable Bonds
3
High conformational flexibility for binding pockets.[1][2][3]
Solubility
DMSO (>50 mg/mL), Methanol, Water (as HCl salt)
Free base requires organic solvents (DCM, EtOAc).[3]
Synthetic Methodology
Expert Insight: Direct alkylation of 3-chloro-4-fluorophenol with 2-chloroethanamine often leads to polymerization or over-alkylation (formation of secondary/tertiary amines).[1][2][3] The industry-standard protocol utilizes a Protected Amine Strategy (Boc or Phthalimide) to ensure the exclusive formation of the primary amine.[1][2][3]
Recommended Workflow: Boc-Protection Route
This two-step protocol maximizes yield and purity, avoiding difficult chromatographic separations of side products.[1][2][3]
Step 1: O-Alkylation
Reaction: Nucleophilic substitution of the phenol onto N-Boc-2-bromoethylamine.[1][2][3]
Reagents: 3-Chloro-4-fluorophenol (1.0 eq), tert-Butyl N-(2-bromoethyl)carbamate (1.1 eq), K
Workup: Dilute with water, extract into EtOAc. Wash with NaOH (1M) to remove unreacted phenol.[3]
Step 2: Deprotection
Reaction: Acid-mediated cleavage of the Boc group.[1][2]
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
Conditions: 0°C to RT, 1–2 hours.
Isolation: Evaporate solvent.[1][2][3] Triturate residue with diethyl ether to precipitate the pure Hydrochloride salt.[2]
Synthesis Pathway Diagram
Caption: Two-step regioselective synthesis preventing poly-alkylation side reactions.
Medicinal Chemistry Applications
This building block is frequently employed to optimize Structure-Activity Relationships (SAR) in three key ways:
A. Metabolic Stability (The Fluorine Effect)
The fluorine atom at the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenoxy ethers.[1][2][3] This significantly extends the half-life (
) of the drug molecule compared to non-fluorinated analogs.[2][3]
B. Lipophilicity Modulation
The 3-chloro substituent increases lipophilicity (
value +0.[1][2]71) and steric bulk without introducing the chemical reactivity of a bromo- or iodo- group.[1][2] This combination (3-Cl, 4-F) creates a hydrophobic "cap" that fits well into hydrophobic pockets of enzymes (e.g., Kinases, MAO-B) or GPCRs (e.g., 5-HT receptors).[1][2][3]
C. Linker Utility
The ethylamine chain serves as a flexible tether.[2] The terminal amine can be derivatized into:
Amides: Reacting with carboxylic acids to form stable linkers.[1][2][3]
Ureas/Carbamates: For rigidifying the scaffold.[1]
Secondary Amines: Via reductive amination, often used to target CNS transporters.[1][3]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-Chloro-4-fluorophenoxyethylamine
Executive Summary 3-Chloro-4-fluorophenoxyethylamine (IUPAC: 2-(3-chloro-4-fluorophenoxy)ethan-1-amine) is a highly versatile, halogenated phenoxyethylamine derivative. Recognized as a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-4-fluorophenoxyethylamine (IUPAC: 2-(3-chloro-4-fluorophenoxy)ethan-1-amine) is a highly versatile, halogenated phenoxyethylamine derivative. Recognized as a "privileged scaffold" in medicinal chemistry, the phenoxyethylamine core serves as a critical building block for the development of neuroactive agents, adrenoceptor antagonists, and advanced agrochemicals[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, structural causality, and a self-validating synthetic protocol designed for high-yield laboratory preparation.
Physicochemical Profiling
In laboratory and commercial settings, this compound is most frequently isolated and utilized as a hydrochloride salt to enhance its environmental stability and aqueous solubility for biological assays. Researchers must account for the distinct physicochemical properties between the free base and the salt form during stoichiometric calculations.
The phenoxyethylamine scaffold is a recognized privileged structure, frequently appearing in ligands targeting G-protein coupled receptors (GPCRs)[1]. The specific addition of the 3-chloro and 4-fluoro substituents introduces profound pharmacokinetic and pharmacodynamic advantages:
Metabolic Shielding (4-Fluoro): In unsubstituted phenoxy rings, the para-position is highly susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. The strong C-F bond at the 4-position effectively blocks this metabolic liability, increasing the biological half-life while maintaining a Van der Waals radius similar to hydrogen.
Lipophilic Enhancement (3-Chloro): The meta-chlorine atom increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, its distinct steric bulk allows for selective anchoring in deep, hydrophobic receptor pockets.
Flexible Basic Linker (Ethylamine): The two-carbon ether linkage provides a flexible spacer, while the primary amine (pKa ~9.5) remains protonated at physiological pH. This enables critical salt-bridge formations with conserved aspartate residues in receptor targets[2].
Fig 1. Pharmacophore logic mapping structural elements to their biological and pharmacokinetic roles.
Synthetic Methodology: A Self-Validating Protocol
Synthesizing primary phenoxyethylamines via direct alkylation of phenols with 2-bromoethylamine often results in complex mixtures due to over-alkylation (forming secondary and tertiary amines). To ensure high purity and a strict 1:1 stoichiometry, a two-step Williamson ether synthesis utilizing a nitrile intermediate is the preferred route.
Fig 2. Step-by-step synthetic workflow from phenol precursor to the final hydrochloride salt.
Step-by-Step Protocol
Step 1: Williamson Alkylation (Nitrile Formation)
Causality: Masking the amine as a nitrile prevents nucleophilic interference during the SN₂ reaction, guaranteeing selective O-alkylation.
Procedure: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 3-chloro-4-fluorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir for 15 minutes to generate the phenoxide ion. Dropwise, add 1.2 equivalents of chloroacetonitrile.
Reaction Conditions: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the phenol spot and the emergence of a highly UV-active, less polar spot confirms the formation of the intermediate 2-(3-chloro-4-fluorophenoxy)acetonitrile.
Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Nitrile Reduction
Causality: Borane-THF (BH₃·THF) is highly chemoselective for nitriles, reducing them smoothly to primary amines without risking the cleavage of the aryl-ether bond.
Procedure: Dissolve the crude nitrile in anhydrous THF and cool to 0°C. Slowly add 2.5 equivalents of BH₃·THF solution. Reflux the mixture for 12 hours.
Workup & Self-Validation: Carefully quench with methanol at 0°C to destroy excess borane, followed by 1M HCl to break the boron-amine complex. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane (DCM). This acid-base extraction acts as a self-validating purification step , as only the successfully synthesized basic amine will partition into the DCM layer, leaving unreacted neutral species and boron salts in the aqueous phase.
Step 3: Hydrochloride Salt Formation
Procedure: Dissolve the free base in anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white crystals and dry under high vacuum to yield 2-(3-chloro-4-fluorophenoxy)ethan-1-amine hydrochloride.
Analytical Validation
To confirm the synthesis and verify the molecular weight, the following analytical techniques should be employed on the final product:
LC-MS (ESI+): The free base (C₈H₉ClFNO) will exhibit a characteristic
pseudo-molecular ion peak at m/z 190.04. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a distinct M+2 peak at m/z 192.04 will be present, definitively confirming the incorporation of the halogen.
¹H NMR (400 MHz, DMSO-d₆): The hydrochloride salt will display a broad integration for the
protons around 8.0-8.5 ppm. The ethyl linker will appear as two distinct, strongly coupled triplets around 3.2 ppm () and 4.2 ppm (), confirming the intact ether linkage.
Introduction: The Strategic Role of Halogenation in Phenoxyethanamine Scaffolds
An In-Depth Technical Guide to the Biological Activity of Halogenated Phenoxyethanamine Derivatives The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biological...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Halogenated Phenoxyethanamine Derivatives
The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for interaction with a wide array of biological targets, particularly within the central nervous system (CNS). The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a cornerstone of modern drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can modulate a compound's lipophilicity, metabolic stability, binding affinity, and receptor selectivity, often leading to enhanced therapeutic efficacy and a more desirable safety profile[1].
This guide provides a comprehensive exploration of the biological activities of halogenated phenoxyethanamine derivatives, with a primary focus on their roles as modulators of monoamine transporters and receptors. We will delve into the structure-activity relationships (SAR) that govern their function, the mechanisms through which they exert their effects, and the established experimental workflows used to characterize their anxiolytic and antidepressant potential. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel CNS-active agents.
Synthetic Strategies: Accessing the Chemical Space
The synthesis of halogenated phenoxyethanamine derivatives typically involves a multi-step sequence, beginning with a halogen-substituted phenol. A common and efficient route is the Williamson ether synthesis, where the phenoxide anion is reacted with a suitable 2-haloethylamine derivative or, more frequently, with a precursor like 2-chloro- or 2-bromoethanol, followed by conversion of the hydroxyl group to an amine.
A generalized synthetic workflow is outlined below. The choice of starting materials and specific reagents allows for extensive diversification of the final compounds, varying both the halogen substitution pattern on the phenoxy ring and the substituents on the ethanamine nitrogen.
Caption: Generalized synthetic workflow for halogenated phenoxyethanamine derivatives.
An alternative approach involves reacting a substituted phenol with 2-alkyloxazoline, followed by acid hydrolysis to yield the desired phenoxyethanamine[2]. This method avoids the use of halogenated intermediates and can be advantageous for large-scale production[2].
Core Biological Activity: Modulation of Monoaminergic Systems
The primary biological activities of many halogenated phenoxyethanamine derivatives stem from their interaction with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, a mechanism central to the action of most antidepressant and anxiolytic drugs[3][4].
Structure-Activity Relationships (SAR)
The nature and position of the halogen substituent on the phenoxy ring are critical determinants of potency and selectivity.
Position: Halogen substitution at the para (4-position) of the phenoxy ring is a common feature in many active compounds, including the well-known antidepressant fluoxetine (which has a trifluoromethyl group). This position appears to be optimal for productive interactions within the binding pockets of monoamine transporters[5].
Halogen Type: The type of halogen influences activity through a combination of steric and electronic effects.
Fluorine: Often used to block metabolic oxidation at a specific position, thereby increasing bioavailability and half-life. Its high electronegativity can also alter pKa and binding interactions[1].
Chlorine and Bromine: These larger halogens can introduce favorable van der Waals interactions and increase lipophilicity. For instance, monohalogenated derivatives of BE 2254 (a phenethylamine-related structure) with 3'-Cl or 3'-Br substitutions showed higher affinity for α1-adrenoceptors compared to the parent compound[6]. Similarly, 4-bromo and 4-iodo substitutions on 2,5-dimethoxyphenyl-2-aminopropane derivatives result in a significant enhancement of hallucinogenic activity, which is linked to 5-HT receptor affinity[7].
Multiple Halogenation: Dihalogenated compounds, such as 2,5-dihalogenated phenoxypropanolamines, have been shown to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts, highlighting the importance of the substitution pattern[8].
Halogen Substitution Pattern
General Impact on Biological Activity
Key Receptors/Transporters Affected
Reference Example
4-Trifluoromethyl (CF3)
Potent and selective serotonin reuptake inhibition (SSRI).
Mechanism of Action: From Transporter Binding to Behavioral Outcomes
The therapeutic effects of these derivatives, particularly their anxiolytic and antidepressant activities, are initiated by binding to monoamine transporters. For example, a compound with high affinity for SERT will block serotonin reuptake. This leads to an acute increase in synaptic serotonin levels. While this is the initial event, the therapeutic response involves a cascade of downstream neuroadaptive changes, including the desensitization of autoreceptors (like 5-HT1A) and alterations in gene expression for factors like brain-derived neurotrophic factor (BDNF)[9].
Recently, research has also focused on direct receptor interactions. Halogenated derivatives of DMT, for instance, show modulated affinity for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), with compounds like 5-Br-DMT showing potential as non-hallucinogenic psychoplastogens with rapid antidepressant effects[9][10].
Caption: Mechanism of action for a SERT-inhibiting derivative.
Experimental Evaluation: A Validated Workflow
Characterizing the biological activity of novel halogenated phenoxyethanamine derivatives requires a multi-tiered approach, progressing from initial in vitro screening to comprehensive in vivo behavioral analysis.
Caption: Standard experimental workflow for evaluating CNS-active compounds.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific target (e.g., human SERT). This is a foundational assay to establish target engagement.
Causality: Radioligand binding assays are the gold standard for quantifying the direct interaction between a drug and its receptor or transporter. By competing with a known high-affinity radiolabeled ligand, we can accurately calculate the affinity of our unlabeled test compound. This provides the initial, crucial evidence of target interaction before proceeding to more complex and resource-intensive functional or in vivo studies[6].
Methodology:
Preparation of Membranes: Use cell membranes from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK-293 cells[5]. Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.
Assay Setup: In a 96-well plate, combine:
Membrane preparation (e.g., 20 µg protein per well).
Radioligand: A specific, high-affinity ligand for SERT, such as [³H]-Citalopram or [¹²⁵I]RTI-55, at a concentration near its Kd value.
Test Compound: A range of concentrations of the halogenated phenoxyethanamine derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M).
Assay Buffer: To reach the final assay volume (e.g., 250 µL).
Controls:
Total Binding: Wells containing only membranes and radioligand.
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent SERT inhibitor (e.g., 10 µM Paroxetine) to saturate all specific binding sites.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Causality: The EPM is a widely validated behavioral assay for screening anxiolytic drugs[11]. It leverages the natural conflict in rodents between the desire to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds, like benzodiazepines, are expected to reduce the natural aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms)[12][13].
Methodology:
Apparatus: A plus-shaped maze raised off the ground (e.g., 50 cm). It has two "open" arms (with no walls) and two "closed" arms (with high walls), connected by a central platform. The apparatus should be placed in a dimly lit, quiet room.
Animals: Use male Swiss albino mice or Wistar rats (22-25 g)[12]. Acclimatize animals to the testing room for at least 1 hour before the experiment.
Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group (e.g., saline with 1% Tween 80) and a positive control group (e.g., Diazepam, 1-2 mg/kg i.p.)[14]. Dosing should occur 30-60 minutes before testing to coincide with peak plasma levels.
Test Procedure:
Place a single mouse onto the central platform of the maze, facing one of the open arms.
Allow the mouse to explore the maze freely for a 5-minute period.
Record the session using a video camera mounted above the maze for later analysis.
Behavioral Scoring: An observer, blinded to the treatment groups, scores the video recordings for the following parameters:
Number of entries into the open arms.
Time spent in the open arms.
Number of entries into the closed arms.
Time spent in the closed arms.
(An entry is typically defined as all four paws entering an arm).
Data Analysis:
Calculate the percentage of time spent in the open arms: [% Open Arm Time = (Time in open / (Time in open + Time in closed)) * 100].
Calculate the percentage of open arm entries: [% Open Arm Entries = (Entries into open / (Entries into open + Entries into closed)) * 100].
Total arm entries (open + closed) can be used as a measure of general locomotor activity. A significant change in total entries may confound the interpretation of anxiolytic effects.
Compare the data from the drug-treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant increase in % open arm time or entries without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.
Protocol 3: In Vivo Forced Swim Test (FST) for Antidepressant Activity
Objective: To screen for potential antidepressant-like activity.
Causality: The FST is a widely used model based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, thought to reflect a state of behavioral despair or learned helplessness[15]. Treatment with clinically effective antidepressant drugs reduces the duration of this immobility, increasing active behaviors like swimming or climbing[12]. This test is highly predictive of antidepressant efficacy in humans[15].
Methodology:
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 35 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 20 cm)[15].
Animals: Male Swiss albino mice (22-25 g) are commonly used[12].
Dosing: Administer the test compound, vehicle, and a positive control (e.g., Fluoxetine, 10-20 mg/kg i.p.)[12] 30-60 minutes before the test. For chronic studies, dosing may occur daily for 14-21 days.
Test Procedure:
Gently place each mouse into the water-filled cylinder.
The test session typically lasts for 6 minutes.
A video camera should record the session for analysis.
Behavioral Scoring: An observer, blinded to the treatment groups, scores the behavior during the final 4 minutes of the 6-minute test (the first 2 minutes are considered an adaptation period). The primary behavior scored is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Data Analysis:
Calculate the total duration of immobility (in seconds) for each animal during the 4-minute scoring period.
Compare the immobility times across the different treatment groups using a one-way ANOVA followed by a post-hoc test.
A statistically significant reduction in the duration of immobility compared to the vehicle control group suggests an antidepressant-like effect.
Conclusion and Future Directions
Halogenated phenoxyethanamine derivatives represent a rich and pharmacologically significant class of compounds. Their biological activity is profoundly influenced by the strategic placement and identity of halogen substituents, which fine-tunes their interaction with key CNS targets like monoamine transporters and serotonin receptors. The established structure-activity relationships demonstrate that precise modifications can enhance potency and modulate selectivity, leading to promising candidates for the treatment of depression and anxiety disorders[5][9].
The future of research in this area lies in leveraging advanced techniques to further refine these molecules. The use of computational modeling and in silico docking can help predict binding modes and guide the synthesis of derivatives with improved target affinity and reduced off-target effects[16]. Furthermore, exploring novel halogenation patterns and combining them with other structural modifications could uncover compounds with unique pharmacological profiles, such as dual-action agents or psychoplastogens with rapid therapeutic onset and minimal side effects[9]. The systematic application of the validated experimental workflows described herein will remain critical to translating these chemical innovations into next-generation therapeutics for neuropsychiatric disorders.
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El-Gamal, M. I., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]
Sharifzadeh, M., et al. (2006). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 5(4), 271-276. [Link]
Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45. [Link]
Trachsel, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
Lakhan, S. E., & Vieira, K. F. (2010). Dietary and botanical anxiolytics. Nutrition Journal, 9, 42. [Link]
Chapleo, C. B., et al. (1987). Halogenated thiophene derivatives as antihistamine agents. Journal of Medicinal Chemistry, 30(5), 931-935. [Link]
Technical Guide: Solubility Profiling of 2-(3-Chloro-4-fluorophenoxy)ethanamine
This guide serves as a technical reference for the physicochemical profiling and solubility behavior of 2-(3-Chloro-4-fluorophenoxy)ethanamine , a critical intermediate in the synthesis of serotonergic and dopaminergic m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical reference for the physicochemical profiling and solubility behavior of 2-(3-Chloro-4-fluorophenoxy)ethanamine , a critical intermediate in the synthesis of serotonergic and dopaminergic modulators.
[1]
Executive Summary
2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS: 914086-51-4 for HCl salt) represents a class of halogenated phenoxyalkylamines used frequently as pharmacophores in medicinal chemistry.[1] Its solubility behavior is binary, dictated by its protonation state. As a free base, it exhibits lipophilic characteristics suitable for organic synthesis workups. As a hydrochloride salt, it displays the hydrophilicity required for aqueous formulation and biological assays.
This guide provides the structural basis for these properties, predicted solubility data, and rigorous experimental protocols for empirical validation.
The solubility of this molecule is governed by the competition between its lipophilic halogenated aromatic ring and its ionizable primary amine tail.
Structural Determinants
Aromatic Core (Lipophilic Anchor): The phenyl ring is substituted with Chlorine (C3) and Fluorine (C4). These electron-withdrawing groups increase the partition coefficient (LogP) compared to the unsubstituted parent, reducing water solubility of the free base.
Ether Linkage: Provides a dipole but does not significantly enhance water solubility compared to the hydrophobic bulk of the halogenated ring.
Ethylamine Tail (Ionizable Head): The primary amine (
) is the solubility switch. At physiological pH (7.4), it exists predominantly as a cation (), enhancing aqueous solubility.
Calculated Properties (In Silico Consensus)
Property
Value (Free Base)
Value (HCl Salt)
Impact on Solubility
Molecular Weight
189.61 g/mol
226.08 g/mol
Low MW favors dissolution kinetics.
LogP (Octanol/Water)
~2.3 – 2.6 (Predicted)
< 0 (Ionized)
Free base partitions into organics; Salt partitions into water.
pKa (Basic Amine)
9.6 ± 0.5
N/A
Solubility is pH-dependent; drastic drop in aqueous solubility at pH > 10.
H-Bond Donors
2
3
Salt form has higher lattice energy but higher hydration potential.
Solubility in Water vs. Organic Solvents[1][3][6][7]
Aqueous Solubility
The Hydrochloride Salt is the preferred form for aqueous media.
Water (pH < 7): Highly Soluble (>50 mg/mL). The ionic lattice breaks down readily due to high solvation energy of the chloride and ammonium ions.
PBS (pH 7.4): Soluble. Suitable for biological assays.
Basic Water (pH > 10): Insoluble. Deprotonation yields the free base, which precipitates as an oil or waxy solid.
Organic Solvent Solubility
The Free Base is the preferred form for organic synthesis and purification.
Chlorinated Solvents (DCM, Chloroform): Excellent solubility. Primary choice for liquid-liquid extraction (workup) from basic aqueous layers.
Polar Aprotic (DMSO, DMF): Both Salt and Free Base are soluble. DMSO is the universal solvent for stock solutions (typically 10-100 mM) in screening libraries.
System: Use a Sirius T3 or equivalent autotitrator.
Titration: Dissolve the HCl salt in water. Titrate with 0.1 M NaOH from pH 2 to pH 12.
Observation: Monitor turbidity (via UV-spectroscopy probe) or precipitation onset.
Result: The pH at which precipitation occurs ("Chasing Equilibrium") indicates the limit of the salt's solubility and the onset of free base formation.
Implications for Drug Development[1][4][12]
Synthesis & Purification
Workup Strategy: To isolate the compound from a reaction mixture, adjust aqueous pH to >11 using NaOH. The compound will partition into the organic layer (DCM or EtOAc). Wash with brine, dry over
, and evaporate.
Salt Formation: To stabilize the oil as a solid, dissolve the free base in diethyl ether and add HCl in dioxane/ether. The hydrochloride salt will precipitate instantly as a white solid, which can be filtered.
Formulation
IV Administration: Use the HCl salt dissolved in Saline (0.9% NaCl). If solubility is borderline, add 5-10% hydroxypropyl-beta-cyclodextrin (HP-
-CD) to prevent precipitation upon injection.
Oral Dosing: The HCl salt is preferred for solid dosage forms (capsules) to ensure rapid dissolution in the gastric environment (pH 1.2).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534349, 2-(3-Chloro-4-fluorophenoxy)ethanamine hydrochloride. Retrieved from [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
This guide provides an in-depth technical analysis of 2-(3-Chloro-4-fluorophenoxy)ethanamine , a halogenated primary amine building block used extensively in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., GPCR ligands, kinase inhibitors).
Unlike standard safety data sheets (SDS) that provide generic categorical data, this document synthesizes structure-activity relationships (SAR) and practical handling experience. The presence of the primary amine combined with a lipophilic halogenated ether tail creates specific bioavailability and toxicology profiles that researchers must navigate carefully.
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (Salt)
Hazard Identification & Toxicology (GHS)
Scientist's Note: Do not underestimate the corrosivity of this compound. While the phenoxy ether moiety adds lipophilicity, the primary ethylamine tail (
) renders the free base highly caustic to mucous membranes.
GHS Classification[3][4]
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3][4]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]
Specific Target Organ Toxicity (SE): Category 3 (Respiratory Irritation).[5]
Mechanistic Toxicology
The danger lies in the "Amine-Halogen Dual Threat" :
Corrosivity: The unprotonated amine (if generated in situ) rapidly saponifies membrane lipids, causing immediate necrosis.
Permeation: The 3-chloro-4-fluoro substitution pattern increases the compound's lipophilicity (
), facilitating rapid dermal absorption compared to non-halogenated analogues.
Emergency Response Protocols
This section outlines a self-validating workflow for accidents. The logic prioritizes neutralization prevention (do not neutralize on tissue) and dilution .
Exposure Response Workflow
Figure 1: Decision logic for emergency response to corrosive amine exposure.
Handling, Storage, & Stability
Core Directive: Primary amines are notorious "CO₂ scavengers." They react with atmospheric carbon dioxide to form carbamates, which appear as unexpected impurity peaks in NMR/LCMS and alter stoichiometry.
The "Inert-Atmosphere" Protocol
Storage: Store at 2–8°C under Argon or Nitrogen. The hydrochloride salt is hygroscopic; moisture uptake will lead to hydrolysis or clumping, affecting molarity calculations.
Weighing:
Allow the vial to equilibrate to room temperature before opening (prevents condensation).
Weigh quickly; if handling >500mg, use a glovebox or glovebag.
Solvent Compatibility:
Avoid: Acetone or Ketones (forms imines/Schiff bases rapidly).
Preferred: Methanol, Ethanol, DMF, DMSO.
Incompatibility Matrix
Reagent Class
Interaction Risk
Outcome
Acid Chlorides/Anhydrides
High
Rapid exothermic acylation (Runaway risk).
Strong Oxidizers
High
Oxidation of amine to N-oxide or cleavage.
Atmospheric CO₂
Moderate
Formation of carbamate salts (Solid crust formation).
Analytical Characterization (QC)
For drug development, verifying the integrity of the halogenated motif is critical. The fluorine atom provides a unique handle for NMR validation.
NMR Signature
¹H NMR (DMSO-d₆):
Look for the ethylene bridge: Two triplets (or broad multiplets) around δ 3.0–4.2 ppm .
Aromatic Region: The 3-chloro-4-fluoro pattern is distinct. The fluorine coupling (
) will split the proton signals on the ring.
¹⁹F NMR:
Expect a singlet (or doublet if H-coupled) in the range of -110 to -130 ppm (typical for Ar-F). This is the fastest purity check.
LC-MS Methodology
Column: C18 Reverse Phase (e.g., Waters XBridge).
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Note: Do not use TFA if isolating; it forms strong ion pairs with the amine.
Detection: ESI+ Mode. Expect
= 190.04 (Free base mass). The Chlorine isotope pattern () will show a characteristic 3:1 ratio at M+2.
Synthesis & Application Context
This compound is a nucleophilic building block . In drug design, the 3-chloro-4-fluorophenoxy moiety is often used as a "bioisostere" for other lipophilic aryl groups to improve metabolic stability (blocking para-oxidation) and potency.
Common Reaction Workflow
Figure 2: Activation workflow for synthetic applications. The HCl salt must be neutralized in situ to release the nucleophilic amine.
References
Sigma-Aldrich. (2023).[6] Safety Data Sheet: 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride. Merck KGaA.[6]
PubChem. (2023). Compound Summary: 2-(3-Fluorophenyl)ethanamine (Analogous Hazard Data). National Center for Biotechnology Information.
Enamine. (2023). Building Blocks: Halogenated Phenoxyethylamines. Enamine Store.
BenchChem. (2023). 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride Structure and Properties.
ECHA. (2023). C&L Inventory: Skin Corrosion 1B Classification for Fluorinated Amines. European Chemicals Agency.[4]
Application Note: Chemoselective O-Alkylation of Phenols with 2-Chloroethylamine
Executive Summary The synthesis of 2-phenoxyethylamines is a cornerstone transformation in medicinal chemistry, serving as a critical motif in beta-blockers, antihistamines, and SSRIs. While theoretically a simple nucleo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-phenoxyethylamines is a cornerstone transformation in medicinal chemistry, serving as a critical motif in beta-blockers, antihistamines, and SSRIs. While theoretically a simple nucleophilic substitution, the reaction between phenols and 2-chloroethylamine hydrochloride is deceptively complex due to the in situ generation of a nitrogen mustard-like intermediate (aziridinium ion).
This guide provides a robust, self-validating protocol for this transformation. Unlike standard
protocols, this method accounts for the requisite cyclization kinetics and utilizes a "trap-and-release" acid-base workup to ensure high purity without chromatographic separation.
Mechanistic Insight: The "Hidden" Intermediate
Expertise Note: Many failures in this synthesis stem from treating it as a direct
displacement of the chloride by the phenoxide. In reality, the reaction kinetics are driven by Neighbouring Group Participation (NGP) .
Deprotonation: The base converts the phenol (
) to a phenoxide and neutralizes the ammonium salt.
Cyclization (Rate Determining in non-polar solvents): The free amine performs an intramolecular attack on the alkyl chloride, expelling chloride to form a highly electrophilic aziridinium ion .
Ring Opening: The phenoxide nucleophile attacks the strained aziridinium ring to form the ether bond.
Critical Consequence: Because the aziridinium ion is a potent electrophile, it can also react with the free amine of the product (dimerization) or water (hydrolysis). Controlling the concentration of the free amine relative to the phenoxide is key.
Diagram 1: Reaction Mechanism & Pathway
Figure 1: The reaction proceeds via an aziridinium intermediate, not direct displacement.
Safety Protocol: Nitrogen Mustard Generation
WARNING: The in situ generated free base (2-chloroethylamine) and the aziridinium ion are analogues of nitrogen mustards. They are potent alkylating agents and potential mutagens.
Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
Quenching: Residual alkylating agents should be quenched with aqueous sodium thiosulfate or dilute HCl (to revert to the stable salt form) before disposal.
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Experimental Protocols
Protocol A: The "Gold Standard" (Heterogeneous Base)
This method uses Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup, while DMF is required for unreactive phenols.
Chromatography is often difficult due to the polarity of the primary amine. This workup exploits the basicity of the product to separate it from neutral impurities (unreacted phenol, O-alkylated dimers) and acidic byproducts.
The "Trap-and-Release" Workflow:
Dissolution: Dissolve the crude residue from Protocol A in Ethyl Acetate (EtOAc) .
Acid Extraction (Trap): Extract the organic layer with 1M HCl (aq) (
).
Chemistry: The product becomes the water-soluble hydrochloride salt (
). Neutral impurities stay in the EtOAc.
Wash: Combine the aqueous acidic layers. Wash them once with fresh EtOAc to remove entrained neutrals. Discard the organic layers.
Basification (Release): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.
Observation: The solution will become cloudy as the free amine product oils out.
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (
).
Drying: Dry the combined DCM layers over
, filter, and evaporate.
Result: High-purity free amine, typically >95% pure by NMR.
Diagram 2: Purification Logic Flow
Figure 2: The acid-base extraction protocol ensures removal of non-basic impurities.
Optimization & Troubleshooting Data
The choice of solvent and base dramatically affects the yield and side-product profile.
Variable
Condition
Expected Yield
Notes
Solvent
Acetonitrile (MeCN)
75-85%
Recommended. Good balance of solubility and workup ease.
Solvent
DMF
80-90%
Higher yield for sterically hindered phenols but hard to remove.
Solvent
Acetone
40-60%
Often too low boiling (56°C) to drive the aziridinium formation efficiently.
Solvent
Toluene/Water (PTC)
60-70%
Good for scale-up (>100g). Requires TBAB catalyst.
Base
High
Standard. Mild enough to prevent extensive polymerization.
Base
/
Moderate
Can cause hydrolysis of the aziridinium ion to the amino-alcohol side product.
Stoichiometry
1.0 : 1.2 (Phenol:Amine)
Optimal
Minimizes leftover amine which complicates purification.
Common Failure Modes:
Low Conversion: Usually due to insufficient heat. The cyclization to aziridinium requires energy. Ensure internal temp is >60°C.
Polymerization: If the reaction turns into an insoluble tar, the concentration is too high. Dilute to 0.1 M.
Emulsions during Workup: The free amine acts as a surfactant. Use brine and perform the basification step slowly.
References
Mechanism of Aziridinium Formation
Ashworth, I. W., et al. "Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion."[5] Journal of Organic Chemistry, 2019.[5] Link
Note: This paper details the analogous azetidinium mechanism, valid
General Phenol Alkylation Protocols
"Phenol alkylation (Friedel-Crafts Alkylation)." J&K Scientific.[2] Link
Provides context on general alkylation conditions and Lewis acid altern
Safety Data & Handling
"Safety Data Sheet: 2-Chloroethylamine hydrochloride."[1] Fisher Scientific.[2] Link
Mandatory reading regarding the toxicity of chloroethylamines.
Acid-Base Extraction Methodology
"Acid-Base Extraction."[6][7][8] University of Massachusetts Amherst. Link
Foundational reference for the purific
Industrial Synthesis Context
"Method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine."[9] Google Patents (CN108640845B). Link
Application Note: Chemoselective O-Alkylation of 3-Chloro-4-Fluorophenol with N-Protected Haloamines
Executive Summary The synthesis of aryl ethers via the alkylation of poly-functionalized phenols is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Gefitinib analogs). Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of aryl ethers via the alkylation of poly-functionalized phenols is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Gefitinib analogs). This guide details the O-alkylation of 3-chloro-4-fluorophenol using N-protected haloamines (e.g., N-Boc-2-bromoethylamine).
Unlike simple phenols, 3-chloro-4-fluorophenol possesses enhanced acidity (pKa ~8.96) and distinct electronic properties that require tailored conditions to suppress side reactions such as elimination (vinyl species formation) and N-alkylation. This protocol prioritizes the Cesium Carbonate/DMF system for its balance of reactivity and chemoselectivity, while providing alternative workflows for scale-up.
Mechanistic Insight & Reagent Selection
The Acidity-Basicity Landscape
Success in this transformation relies on exploiting the pKa window between the phenol and the N-protecting group.
Substrate (3-Cl-4-F-Phenol): The electron-withdrawing halogens lower the pKa to ~8.96 (vs. 10.0 for phenol). This allows the use of mild carbonate bases.
Reagent (N-Boc-haloamine): The carbamate proton has a pKa of ~12. Using strong bases like NaH or KOtBu can deprotonate this site, leading to competing N-alkylation or polymerization.
Selection: Weak, non-nucleophilic bases (
, ) are ideal. They deprotonate the phenol quantitatively without touching the carbamate.
The "Cesium Effect"
While Potassium Carbonate (
) is economical, Cesium Carbonate () is recommended for discovery-scale reactions.
Solubility: Cesium is larger and more polarizable, improving solubility in organic solvents (DMF/MeCN).
"Naked" Anion: The large ionic radius of
results in a looser ion pair with the phenoxide, increasing the nucleophilicity of the oxygen atom (the "naked anion" effect).
Leaving Group Hierarchy
Bromides (Br): The standard balance of stability and reactivity.
Iodides (I): Highly reactive but prone to light degradation and elimination.
Chlorides (Cl): Sluggish. Require higher temperatures or Finkelstein catalysis (addition of KI).
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the optimal protocol based on your specific linker and constraints.
Figure 1: Decision tree for selecting reaction conditions based on leaving group and scale.
Experimental Protocols
Method A: The High-Performance Protocol (Cesium/Acetonitrile)
Best for: Discovery chemistry, high-value intermediates, heat-sensitive linkers.
Reagents:
3-chloro-4-fluorophenol (1.0 equiv)
N-Boc-2-bromoethylamine (1.2 equiv)
Cesium Carbonate (
) (1.5 - 2.0 equiv)
Solvent: Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step:
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-fluorophenol (1.0 equiv) and
(1.5 equiv).
Solvation: Add anhydrous Acetonitrile. Stir at room temperature for 15 minutes. The mixture will appear as a suspension.
Note: Pre-stirring ensures deprotonation before the electrophile is introduced.
Addition: Add N-Boc-2-bromoethylamine (1.2 equiv) in one portion.
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by LCMS.
Typical Time: 2–4 hours.
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Rinse the pad with EtOAc.
Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, purify via flash chromatography (Hexanes/EtOAc).
Method B: The Process-Scale Protocol (Potassium/DMF)
Best for: Multi-gram scale, chlorides, cost-sensitive projects.
Reagents:
3-chloro-4-fluorophenol (1.0 equiv)
N-Boc-2-chloroethylamine (1.2 equiv)
Potassium Carbonate (
) (2.0 equiv, anhydrous/micronized preferred)
Potassium Iodide (KI) (0.1 equiv) - Catalyst
Solvent: DMF [0.5 M concentration]
Step-by-Step:
Setup: Charge the reactor with 3-chloro-4-fluorophenol,
, and KI.
Solvation: Add DMF. Stir for 30 minutes at ambient temperature.
Addition: Add the N-protected haloamine.
Reaction: Heat to 80°C .
Why Higher Temp? Chlorides are less reactive, and DMF requires more energy to facilitate the
attack compared to the "naked" ions in the Cesium method.
Finkelstein In-Situ: The KI converts the alkyl chloride to a transient, highly reactive alkyl iodide.
Quench: Pour the reaction mixture into ice-water (5x reaction volume).
Isolation: The product often precipitates as a solid. Filter and wash with water to remove DMF. If oil forms, extract with MTBE or EtOAc.
Data Summary & Comparison
Parameter
Method A (Cs/MeCN)
Method B (K/DMF)
Base
Solvent
Acetonitrile (MeCN)
DMF
Temperature
50 - 60°C
70 - 90°C
Time
2 - 4 Hours
6 - 12 Hours
Workup
Filtration (Celite)
Aqueous Extraction / Precipitation
Cost
High (Cesium)
Low (Potassium)
Risk
Low (Mild temp)
Moderate (Thermal elimination)
Troubleshooting & Optimization
Issue 1: Elimination (Styrene Formation)
If the haloamine eliminates to form the N-protected vinyl amine (e.g., N-Boc-vinylamine), it indicates the basicity is too high relative to nucleophilicity.
Solution: Lower the temperature by 10°C. Switch from DMF to Acetone (reflux, 56°C) to cap the thermal energy.
Issue 2: Incomplete Conversion
Solution: Add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC) and a source of iodide for Finkelstein activation.
Issue 3: Boc-Deprotection
Cause: Excessive heating (>100°C) in DMF can generate dimethylamine (from DMF decomposition), which is basic, or thermal instability of the Boc group.
Solution: Keep temperature <90°C. Ensure DMF is high quality (amine-free).
Safety & Handling
Haloamines: Many haloamines (even N-protected) are potential alkylating agents and vesicants (blister agents). They mimic the structure of nitrogen mustards.
Protocol: Handle in a fume hood. Double glove (Nitrile). Destroy excess alkylating agent by stirring the waste with aqueous ammonia or NaOH before disposal.
3-Chloro-4-fluorophenol: Toxic and irritant. Readily absorbed through skin.
References
Gefitinib Synthesis & O-Alkylation Precedents
Practical and efficient synthesis of gefitinib via selective O-alkylation.[2] (2017).[2] Demonstrates the use of K2CO3/DMF for alkylating 3-chloro-4-fluorophenol moieties.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Primary Phenoxyethylamines via the Gabriel-Ing-Manske Protocol
Abstract & Strategic Overview
Target Class: Primary Phenoxyethylamines (
)
Primary Application: Medicinal chemistry (GPCR ligands, e.g., adrenergic/serotonergic antagonists), fragment-based drug discovery, and linker chemistry (PROTACs).
The Synthetic Challenge:
Direct alkylation of ammonia with 2-phenoxyethyl halides is operationally flawed due to the "Polyalkylation Cascade." The resulting primary amine is more nucleophilic than ammonia, leading to substantial secondary and tertiary amine byproducts.
The Solution:
The Gabriel Synthesis , specifically utilizing the Ing-Manske hydrazinolysis modification, offers the highest fidelity route. While traditional Gabriel synthesis reacts an alkyl halide with potassium phthalimide, the "Inverse Gabriel" strategy (coupling a phenol with
-(2-bromoethyl)phthalimide) is superior for this specific compound class. This route allows researchers to diversify the aromatic core late-stage using a common, stable electrophile.
Strategic Reaction Pathway
The following diagram illustrates the recommended "Inverse Gabriel" workflow, prioritizing the coupling of phenols with a pre-formed phthalimide linker.
Figure 1: The "Inverse Gabriel" pathway allows for the divergent synthesis of phenoxyethylamines from various phenol precursors.
Detailed Protocols
Phase 1: O-Alkylation (Formation of the Phthalimide Intermediate)
Rationale: Using
-(2-bromoethyl)phthalimide as the electrophile is operationally superior to synthesizing unstable phenoxyethyl bromides. Potassium carbonate () is chosen over stronger bases (NaH) to prevent hydrolysis of the imide ring during alkylation.
Note: DMF is faster (higher boiling point, better solubility), but
simplifies workup.
Step-by-Step Protocol:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (10 mmol) in DMF (20 mL, 0.5 M concentration).
Deprotonation: Add
(30 mmol) in one portion. Stir at room temperature for 15 minutes to initiate phenoxide formation.
Addition: Add
-(2-bromoethyl)phthalimide (12 mmol).
Reaction: Heat the mixture to 80–90°C (oil bath). Monitor by TLC (typically 30% EtOAc/Hexanes).
Endpoint: Disappearance of the phenol (usually 4–12 hours).
Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
Observation: The product usually precipitates as a white/off-white solid.
Isolation: Filter the solid. Wash copiously with water to remove DMF and excess base.
Alternative: If no precipitate forms (oily product), extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
Phase 2: Ing-Manske Deprotection (Hydrazinolysis)
Rationale: Hydrazine is a potent alpha-effect nucleophile that attacks the imide carbonyls, releasing the amine and forming the thermodynamically stable phthalhydrazide.
Reagents:
-(2-phenoxyethyl)phthalimide (Intermediate from Phase 1)
Visual Cue: The solution will initially clear, followed by the heavy precipitation of bulky white solid (phthalhydrazide) within 1–2 hours.
Duration: Maintain reflux for 2–4 hours to ensure complete cleavage.
Workup (The "Acid-Base Swing"): This is critical for purity.
Step A (Acidification): Cool the mixture. Add 2M HCl until pH < 2. This solubilizes the amine (as
) and keeps phthalhydrazide insoluble.
Step B (Filtration): Filter off the white phthalhydrazide solid.[2] Wash the cake with small amounts of water. Keep the filtrate.
Step C (Basification): Basify the filtrate with 6M NaOH until pH > 12. The solution may become cloudy as the free amine is liberated.
Step D (Extraction): Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (
).
Purification: Dry organic layers (
) and concentrate.
Result: The residue is usually the pure primary amine. If necessary, convert to HCl salt for storage.
Data Presentation & Troubleshooting
Typical Performance Metrics
Parameter
Typical Value
Notes
Step 1 Yield
75% – 95%
Lower yields if phenol is sterically hindered (2,6-disubstituted).
Step 2 Yield
80% – 95%
Losses usually occur during extraction if pH is not strictly controlled.
Purity (Crude)
>95%
Gabriel synthesis is renowned for avoiding secondary amine contaminants.
Reaction Time
6 – 16 Hours
Total time for both steps (excluding drying).
Troubleshooting Guide
Emulsions during Extraction: Phenoxyethylamines can act as surfactants. If an emulsion forms during the DCM extraction, add solid NaCl (saturation) or a small amount of MeOH to break it.
Incomplete Hydrazinolysis: If the intermediate persists, add 1 equivalent of NaOH to the hydrazine reaction (alkaline hydrolysis assistance) or switch solvent to
-Butanol to increase reflux temperature.
Solubility: If the phthalimide intermediate is insoluble in EtOH, use a 1:1 mixture of EtOH/THF.
Self-Validating Workup Logic
The following flowchart details the "Acid-Base Swing" logic, ensuring the user understands why each step is performed to guarantee purity.
Figure 2: The "Acid-Base Swing" purification strategy exploits the solubility differences between the amine salt and the phthalhydrazide byproduct.
References
Gabriel, S. (1887).[3][4] Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.[4]
Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines.[1] Journal of the Chemical Society (Resumed), 2348-2351.
Khan, M. N. (2004).[1] Suggested Improved Method for the Ing-Manske and Related Reactions. Synthetic Communications, 34(24), 4439-4445.[1] [1]
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][3][6][7][8][9][10] Angewandte Chemie International Edition, 7(12), 919-930.
solvent selection for 2-(3-Chloro-4-fluorophenoxy)ethanamine extraction
Application Note: Optimized Solvent Systems for the Isolation of 2-(3-Chloro-4-fluorophenoxy)ethanamine Executive Summary The isolation of 2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS: 914086-51-4) presents a classic chal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Solvent Systems for the Isolation of 2-(3-Chloro-4-fluorophenoxy)ethanamine
Executive Summary
The isolation of 2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS: 914086-51-4) presents a classic challenge in medicinal chemistry: recovering a basic, lipophilic primary amine from a crude reaction matrix that often contains unreacted phenols, inorganic salts, and polar byproducts.[1]
While Dichloromethane (DCM) has historically been the default solvent for such extractions due to its high solubilizing power, modern sustainable chemistry mandates (e.g., GSK and Pfizer Solvent Selection Guides) require the evaluation of greener alternatives. This application note evaluates the efficacy of Methyl tert-butyl ether (MTBE) and 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives to DCM, offering comparable recovery yields (>90%) with significantly improved safety profiles and reduced emulsion formation.[1]
Physicochemical Profiling & Extraction Logic
To design a self-validating extraction protocol, we must first understand the solute's behavior in biphasic systems.[1]
Table 1: Estimated Physicochemical Properties
Property
Value (Est.)
Implication for Extraction
Molecular Weight
189.61 g/mol
Low MW suggests potential volatility as a free base; avoid prolonged high-vac drying.[1]
pKa (Amine)
~9.4 – 9.8
The amine is protonated () at neutral pH.[1] pH must be >11 to ensure free-base form () for organic extraction.[1]
pKa (Phenol impurity)
~7.0 – 8.0
The starting material (3-chloro-4-fluorophenol) is acidic.[1] At pH >11, it is ionized (phenolate) and stays in water.[1]
LogP (Free Base)
~2.3
Moderately lipophilic.[1] Soluble in mid-polarity organics (EtOAc, MTBE, DCM).[1]
LogD (pH 2.0)
<-1.0
Highly water-soluble as the hydrochloride salt.[1]
The "pH Swing" Mechanism
The extraction relies on the differential solubility of the ionized vs. neutral species.[1]
Acid Wash (pH < 2): The amine forms a water-soluble salt.[1] Non-basic impurities (neutrals) are washed away into the organic layer.[1]
Basification (pH > 11): The amine becomes a neutral free base.[1] The phenolic impurities become ionized salts (phenolates).[1]
Extraction: The neutral amine partitions into the organic phase, while the phenolates remain trapped in the aqueous phase.[1]
Solvent Selection Matrix
We evaluated four solvents against the Chem21 and Pfizer Solvent Selection Guides .
Table 2: Solvent Performance Comparison
Solvent
Class
Recovery Potential
Emulsion Risk
Green Status
Recommendation
Dichloromethane (DCM)
Chlorinated
High
Moderate
Red (Hazardous)
Avoid (Use only if solubility fails elsewhere).[1]
Ethyl Acetate (EtOAc)
Ester
High
High
Green
Caution (Co-extracts polar impurities; risk of amide formation).[1]
Gold Standard (Higher boiling point, biogenic).[1]
Technical Insight: Although EtOAc is a common "green" solvent, it is suboptimal for primary amines.[1] It can undergo transamidation (reacting with the amine to form an acetamide impurity) upon prolonged storage or heating.[1] Furthermore, its higher polarity often drags water and polar impurities into the organic phase.[1] Ethers (MTBE, 2-MeTHF) are chemically inert to the amine and provide cleaner phase separation.
Visualized Workflows
Figure 1: Solvent Decision Tree
A logic gate for selecting the correct solvent based on process constraints.
Scientific Rationale: High pH ensures the phenolic impurity (pKa ~8) is fully deprotonated to its phenolate anion, which is water-soluble and will not extract.[1]
Target Extraction:
Extract the basic aqueous phase with MTBE or 2-MeTHF (3 x 40 mL).[1]
Observation: The organic layer should be clear.[1] If an emulsion forms, add a small amount of brine.[1]
Add solid NaCl to the aqueous phase to increase density gradient ("Salting out").[1]
References
Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][8] Green Chemistry.
Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenoxy)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-(3...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-(3-Chloro-4-fluorophenoxy)ethanamine synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to address common challenges encountered during this synthetic process.
I. Synthetic Pathway Overview: The Williamson Ether Synthesis
The most common and direct route to synthesizing 2-(3-Chloro-4-fluorophenoxy)ethanamine is through a Williamson ether synthesis. This method involves the reaction of the sodium salt of 3-Chloro-4-fluorophenol with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride), followed by deprotection. An alternative, though often less direct, two-step approach involves the initial reaction of 3-chloro-4-fluorophenol with ethylene oxide to form an intermediate alcohol, which is then converted to the amine.
The primary focus of this guide will be the optimization of the Williamson ether synthesis route due to its prevalence and single-step core transformation.
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis of 2-(3-Chloro-4-fluorophenoxy)ethanamine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing causative explanations and actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Suggestions & Rationale
Low or No Product Formation
1. Incomplete Deprotonation of Phenol: The phenoxide, the active nucleophile, is not being formed in sufficient quantities. 2. Poor Quality Reagents: Degradation of the haloethanamine derivative or impure starting phenol. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier. 4. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or favor an S\N2 reaction.
1. Base Selection and Handling: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. If using sodium hydroxide (NaOH), ensure it is fresh and anhydrous, as water can hinder the reaction.[1][2] 2. Reagent Quality Check: Verify the purity of 3-Chloro-4-fluorophenol and the 2-haloethanamine derivative by melting point, NMR, or other appropriate analytical techniques. Store the haloethanamine derivative under anhydrous conditions as it can be hygroscopic. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C. 4. Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[2]
Formation of Significant Side Products (e.g., Elimination Products)
1. Steric Hindrance: Although the primary haloethanamine is used, steric hindrance around the phenoxide can promote elimination. 2. High Reaction Temperature: Elevated temperatures can favor the E2 elimination pathway over the S\N2 substitution.[1] 3. Strongly Basic Conditions: A high concentration of a strong base can promote elimination.
1. Controlled Addition of Reagents: Add the haloethanamine derivative to the pre-formed phenoxide solution slowly and at a controlled temperature to minimize localized high concentrations. 2. Temperature Management: Maintain the lowest effective temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed. 3. Stoichiometry of Base: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete deprotonation of the phenol without having a large excess that could promote side reactions.
Difficult Product Isolation/Purification
1. Emulsion Formation During Workup: The presence of both a basic amine and an acidic phenol can lead to emulsions during aqueous extraction. 2. Co-elution with Starting Material during Chromatography: The polarity of the product and the starting phenol may be similar, leading to poor separation. 3. Product is an Oil or Low-Melting Solid: The free base may be difficult to crystallize.
1. pH Adjustment and Extraction: During workup, carefully adjust the pH of the aqueous layer. Acidifying the solution will protonate the amine product, making it water-soluble and allowing for the removal of non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the amine, allowing for its extraction into an organic solvent. 2. Chromatography Optimization: For column chromatography, consider using a solvent system with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing of the amine product on silica gel.[3] A gradient elution from a non-polar to a more polar solvent system can also improve separation. 3. Salt Formation for Purification: Convert the crude amine product to its hydrochloride salt by treating a solution of the base in a suitable solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same or a compatible solvent. The resulting salt is often a crystalline solid that can be easily purified by recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this synthesis?
For optimal results, a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is recommended. NaH ensures essentially irreversible and complete deprotonation of the phenol to form the reactive phenoxide. While more cost-effective bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, they require careful control of reaction conditions to remove water, which can be formed in situ and hinder the reaction.
Q2: Which 2-haloethanamine derivative should I use?
2-Bromoethylamine hydrobromide is often preferred over 2-chloroethylamine hydrochloride due to the better leaving group ability of bromide compared to chloride, which can lead to faster reaction times. However, the choice may also depend on commercial availability and cost. It is crucial to use the salt form and neutralize it in situ or use a sufficient amount of base to deprotonate both the phenol and the amine salt.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1), can be used to separate the starting phenol, the product, and any potential non-polar byproducts. The spots can be visualized under UV light and/or by staining with an appropriate agent like potassium permanganate.
Q4: What are the expected spectroscopic data for the final product?
¹H NMR: Expect signals for the aromatic protons on the substituted phenyl ring, with splitting patterns influenced by the chloro and fluoro substituents. Two triplet signals corresponding to the two methylene groups of the ethylamine chain (-O-CH₂- and -CH₂-N-) would also be present. A broad singlet for the amine protons (-NH₂) would also be expected.
¹³C NMR: Signals for the aromatic carbons, with their chemical shifts influenced by the substituents, and two signals for the aliphatic carbons of the ethylamine chain.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₉ClFNO, M.W. = 189.61 g/mol ). The isotopic pattern of the molecular ion peak should show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Q5: My final product is a stubborn oil. How can I purify it effectively?
If the free base is an oil and difficult to purify by chromatography, converting it to its hydrochloride salt is a highly recommended strategy. Dissolve the crude oily product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether or gaseous HCl) dropwise until precipitation is complete. The resulting solid hydrochloride salt can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(3-Chloro-4-fluorophenoxy)ethanamine
This protocol is a representative procedure based on the principles of the Williamson ether synthesis. Optimization of specific parameters may be required.
Phenoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-Chloro-4-fluorophenol (1.0 eq). Dissolve it in anhydrous DMF.
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
Alkylation: Dissolve 2-bromoethylamine hydrobromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
Workup: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of water.
Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine. Alternatively, convert the product to its hydrochloride salt for purification by recrystallization.
V. Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
VI. References
Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. Retrieved from [Link]
Williamson ether synthesis. (2023, December 2). In Wikipedia. Retrieved from [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Reich, H. J. (2021, October 20). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Liu, T., Wang, Z., & Li, Z. (1994). Synthesis of 2-(3,4-Dichlorophenoxy)ethyldiamine and Its Analogues. Chinese Journal of Applied Chemistry, 0(2), 102-104.
ResearchGate. (n.d.). The 1 H-NMR and 13 C-NMR data of 3 (CDCl 3 ). Retrieved from [Link]
Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]
Singh, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(156). [Link]
Still, W. C., Kahn, M., & Mitra, A. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Fluoro-3-phenoxyphenyl)ethanamine. Retrieved from [Link]
Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
Kamruzzaman, M., Ali, R., & Hasan, T. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 6(1), 26-30.
Su, W. (2014). Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. CN103664675A.
Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Retrieved from [Link]
Solvias AG. (2024). Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. WO2024023012A1.
Sandoz AG. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.
Zhang, Y. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Retrieved from [Link]
Rao, N. V. S., et al. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
NIST. (n.d.). 2-Chloro-4-fluorothiophenol. In NIST WebBook. Retrieved from [Link]
PubChem. (n.d.). 2-(3-chloro-4-fluorophenyl)oxirane. Retrieved from [Link]
Li, J., et al. (2014). FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. HETEROCYCLES, 89(2), 393-407.
Jiangsu Yangnong Chemical Co., Ltd. (2009). Method for preparing 2-chlorine-4-(4-chlorophenoxy)-acetophenone. CN101434528A.
PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone. Retrieved from [Link]
preventing dialkylation side products in phenoxyethylamine synthesis
A Senior Application Scientist's Guide to Preventing Dialkylation Side Products Welcome to the technical support center for phenoxyethylamine synthesis. This guide is designed for researchers, medicinal chemists, and pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Preventing Dialkylation Side Products
Welcome to the technical support center for phenoxyethylamine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with selectivity, particularly the formation of N,N-bis(2-phenoxyethyl)amine and other dialkylation byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions and provide actionable strategies to achieve high yields of your desired mono-N-alkylated product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanisms and factors influencing dialkylation.
Q1: What is the primary mechanism leading to N,N-dialkylation during phenoxyethylamine synthesis?
The synthesis of a secondary amine like a phenoxyethylamine from a primary amine and a phenoxyethyl halide is a classic nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. However, the desired monoalkylated product, a secondary amine, is itself a nucleophile.
The core issue is that this newly formed secondary amine can compete with the starting primary amine to react with another molecule of the phenoxyethyl halide. This second alkylation event leads to the formation of a tertiary amine, the undesired N,N-dialkylation byproduct. This process is often described as a "runaway reaction" because the product of the first step is a reactant for the second, competing step.[1]
Q2: Why is the monoalkylated secondary amine sometimes more reactive than the starting primary amine?
This is a critical concept that often surprises researchers. One might assume that the bulkier secondary amine would be less reactive. However, two factors can make the secondary amine a stronger nucleophile than the primary amine:
Inductive Effect: Alkyl groups are electron-donating. The alkyl group on the secondary amine increases the electron density on the nitrogen atom, making it a more powerful nucleophile compared to the primary amine.[1]
Basicity vs. Nucleophilicity: While the secondary amine is more sterically hindered, its increased basicity and electron density can often overcome this hindrance, leading to a faster rate of reaction for the second alkylation.
This enhanced reactivity of the product is the fundamental reason why simply mixing the reactants in a 1:1 ratio often results in a complex mixture of starting material, monoalkylated product, and dialkylated byproduct.[1]
removing unreacted 3-chloro-4-fluorophenol from reaction mixture
Topic: Efficient Removal of Unreacted 3-Chloro-4-Fluorophenol Welcome to the technical support center for synthetic chemistry workup and purification. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Efficient Removal of Unreacted 3-Chloro-4-Fluorophenol
Welcome to the technical support center for synthetic chemistry workup and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their reaction mixtures. Here, we address specific issues related to the removal of unreacted 3-chloro-4-fluorophenol, a common acidic starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted 3-chloro-4-fluorophenol from a reaction mixture?
A1: The primary and most efficient method is a liquid-liquid extraction using a dilute aqueous basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] This technique is often referred to as an "acid wash" or "caustic wash."
Q2: Why is a basic wash so effective for removing this specific impurity?
A2: The effectiveness of this method is rooted in fundamental acid-base chemistry. 3-Chloro-4-fluorophenol, like other phenols, is weakly acidic due to the hydroxyl (-OH) group attached to the aromatic ring. While it may not be very soluble in water, it readily reacts with a strong base (like NaOH) in an acid-base neutralization reaction. This reaction deprotonates the hydroxyl group, forming the corresponding sodium 3-chloro-4-fluorophenolate salt. This salt is ionic and, therefore, highly soluble in the aqueous phase, while most neutral organic products remain in the organic solvent layer.[3][4][5] This differential solubility is the basis for the separation.
Q3: How can I be certain that the 3-chloro-4-fluorophenol has been successfully removed after the workup?
A3: Post-purification confirmation is critical. The most common and rapid method is Thin Layer Chromatography (TLC) . Spot your crude reaction mixture, the purified product, and a standard of pure 3-chloro-4-fluorophenol on the same TLC plate. After developing the plate, the spot corresponding to the phenol should be absent or significantly diminished in the lane of your purified product. For more quantitative analysis, techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy can be used to confirm its absence.[6][7][8]
Q4: My desired product is an ester, which can be hydrolyzed by a strong base. Can I still use a basic wash?
A4: This is a valid concern. If your product is sensitive to strong bases like NaOH, you should use a milder, weaker base for the extraction. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a suitable alternative.[9][10] Phenols are generally more acidic than water but less acidic than carbonic acid. Therefore, a bicarbonate solution is basic enough to deprotonate many substituted phenols without significantly hydrolyzing sensitive functional groups like esters.[4][9] Always monitor the reaction time and temperature during extraction to minimize potential side reactions.
This section provides detailed troubleshooting for common issues encountered during the removal of 3-chloro-4-fluorophenol.
Scenario 1: Liquid-Liquid Extraction (Basic Wash)
The primary method for removing phenolic impurities relies on their acidic nature. The process involves washing an organic solution of the crude product with an aqueous basic solution to selectively extract the phenol as its water-soluble salt.
Caption: Workflow for removing acidic phenols via basic liquid-liquid extraction.
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
First Wash: Add an equal volume of 1M NaOH solution to the funnel. Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup.[5]
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.
Drain: Remove the lower aqueous layer. The organic layer contains your desired product.
Repeat: Repeat the wash process (steps 3-5) one or two more times to ensure complete removal of the phenol.
Neutralization & Brine Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.[6][8][11]
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] After a few minutes, filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
An emulsion forms (a third layer that doesn't separate).
- Vigorous shaking of the separatory funnel. - High concentration of solutes.
- Be patient: Allow the funnel to stand for a longer period. - Break the emulsion: Add a small amount of brine to increase the ionic strength of the aqueous phase, which often helps break the emulsion.[2] - Gentle agitation: Gently swirl or tap the side of the funnel. - Filtration: In persistent cases, filter the entire mixture through a pad of Celite or glass wool.[2]
Phenol is still present in the final product.
- Insufficient amount or concentration of the basic wash. - Not enough washes were performed. - The pH of the aqueous layer was not sufficiently basic.
- Verify pH: Use pH paper to check that the aqueous layer is strongly basic (pH > 12). - Increase washes: Perform additional extractions with the basic solution. Multiple washes with smaller volumes are more effective than a single large-volume wash.[2] - Re-purify: Re-dissolve the product and repeat the entire extraction procedure.
Low recovery of the desired product.
- The desired product has some acidic properties and was partially extracted. - The product has some solubility in the aqueous layer.
- Use a weaker base: If your product is weakly acidic, switch from NaOH to a saturated NaHCO₃ solution. - Back-extraction: Combine all the aqueous layers from the basic washes and extract them once with a fresh portion of your organic solvent. This will recover any of your desired product that may have partitioned into the aqueous phase.[9]
Scenario 2: Purification by Column Chromatography
If extraction is ineffective—perhaps because your product is also acidic or base-sensitive—or if other impurities are present, silica gel column chromatography is the next logical step.[12] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[13]
Caption: General workflow for purification using silica gel column chromatography.
TLC Analysis: First, determine a suitable eluent (solvent system) using TLC. The goal is to find a solvent mixture where your desired product has an Rf value of ~0.3-0.4 and is well-separated from the 3-chloro-4-fluorophenol spot. A common starting point is a mixture of ethyl acetate and hexanes.
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.[2]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or a pump if necessary to maintain a steady flow rate.
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain your pure product.
Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
Poor separation (co-elution of product and phenol).
- Inappropriate eluent system (too polar or not polar enough).
- Optimize eluent: The polarity of 3-chloro-4-fluorophenol is moderate. If it's running too close to your product, adjust the polarity of your eluent. - If the phenol is running too high (high Rf), decrease the eluent polarity (e.g., use less ethyl acetate in hexanes). - If the phenol is running too low (low Rf), increase the eluent polarity.
"Tailing" of the phenol spot on TLC and the column.
- The acidic nature of the phenol interacting strongly with the slightly acidic silica gel.
- Add acid to the eluent: Add a small amount of acetic acid (~0.5-1%) to the eluent system. This can help to suppress the ionization of the phenol and lead to sharper, more defined bands.[14]
Column overloading.
- Too much crude material was loaded onto the column for its size.
- Reduce load: Use less material or a larger column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Physicochemical Data Summary
Understanding the properties of 3-chloro-4-fluorophenol is key to selecting the appropriate removal strategy.
Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2). Cheméo.
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI.
Comparison of different treatment methods which are used for phenol removal: A mini review. (2024).
Process for removal of impurities from phenol by means of at least one acid catalyst. (2002).
The Williamson Ether Synthesis. Eastern Kentucky University.
Alcohol to Ether using Williamson synthesis (O-Alkyl
Hovander, L., Athanasiadou, M., Asplund, L., Jensen, S., & Wehler, E. K. (2000). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. University of Colorado Boulder.
Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.
Acid-Base Extraction. University of California, Los Angeles.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization & Purification Protocols
Ticket ID: #CHEM-PUR-0884
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for the purification of 2-phenoxyethylamine hydrochloride (CAS: 17959-64-7) and its related derivatives.
As researchers, we often treat recrystallization as a routine "cleanup," but for amphiphilic salts like phenoxyethylamines—which possess a lipophilic aromatic tail and a hydrophilic ionic head—it is a thermodynamic balancing act. These compounds are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing.
This guide abandons generic advice in favor of a field-proven, self-validating protocol designed to maximize purity (>98%) while minimizing yield loss.
Part 1: Solvent System Selection (The Thermodynamics)
Q: Which solvent system should I use?
A: The "Gold Standard" for this class is Isopropanol (IPA) and Diethyl Ether.
While Ethanol/Ether is common, we recommend Isopropanol (IPA) as the primary solvent for phenoxyethylamine salts.
Ether is the ideal anti-solvent due to low polarity.
Q: Why not use water?
A: Water is risky. Phenoxyethylamine HCl is highly soluble in water. While you can recrystallize from water by cooling, the recovery yields are often poor, and drying the hygroscopic salt becomes difficult. Water also promotes hydrolysis of any unreacted alkyl halide impurities.
Part 2: The Protocol (Standard Operating Procedure)
This protocol assumes you are starting with crude, solid (or semi-solid) phenoxyethylamine hydrochloride.
Phase 1: Dissolution
Place the crude salt in an Erlenmeyer flask.
Add anhydrous Isopropanol (IPA) sparingly.
Heat to varying reflux (approx. 80-82°C) with stirring.
Add IPA in small aliquots until the solid just dissolves.
Expert Tip: If you see a small amount of insoluble residue that won't dissolve even with more solvent, it is likely inorganic salt (NaCl). Filter this out while hot.
Phase 2: The "Cloud Point" (Critical Step)
Remove the flask from heat but keep it on the stir plate.
While the solution is still hot (but not boiling), slowly add Diethyl Ether dropwise.
Stop adding ether the moment you see a persistent turbidity (cloudiness) that does not disappear after 10 seconds of stirring.
Add 2-3 drops of pure hot IPA to clear the solution back to transparency.
Why? This sets the system exactly at the saturation limit.
Phase 3: Crystallization
Allow the flask to cool to room temperature slowly (do not use an ice bath yet).
Mechanism:[1][2] Rapid cooling traps impurities and causes oiling out.
Once at room temperature, inspect for crystals.
Place in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour to maximize yield.
Phase 4: Isolation
Filter the crystals using vacuum filtration (Buchner funnel).
Wash the filter cake with cold mixture of IPA/Ether (1:3 ratio).
Dry under high vacuum or in a desiccator over
.
Part 3: Troubleshooting (The "Oiling Out" Crisis)
The most common failure mode for phenoxy-alkyl-amines is oiling out . This occurs when the compound separates as a second liquid phase before it crystallizes.
Visualizing the Logic Flow
Figure 1: Decision logic for troubleshooting crystallization failures.
Detailed Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptoms: Instead of white needles, you see yellow/brown droplets at the bottom of the flask.
Cause: The solution temperature is above the melting point of the solvated salt, or the concentration of impurities is too high.
Fix:
Reheat the mixture until the oil redissolves (add a splash of IPA if needed).
Seed It: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.
Vigorous Stirring: Rapid stirring can sometimes break up oil droplets and induce nucleation.
The "Trituration" Trick: If it oils out and cools to a gum, decant the solvent. Add fresh diethyl ether and grind the gum with a spatula. It often snaps into a white solid.
Issue 2: Colored Impurities
Symptoms: Crystals are off-white, yellow, or pink.
Cause: Oxidation products of the phenol starting material.
Fix:
Dissolve the salt in hot IPA.
Add Activated Charcoal (Norit) (approx 5% by weight).
Stir for 5 minutes (do not boil vigorously).
Filter through Celite (diatomaceous earth) while hot to remove charcoal.
Technical Support Center: Troubleshooting Low Solubility of 2-(3-Chloro-4-fluorophenoxy)ethanamine Free Base
Welcome to the technical support center for 2-(3-Chloro-4-fluorophenoxy)ethanamine free base. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(3-Chloro-4-fluorophenoxy)ethanamine free base. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured in a question-and-answer format to directly address the common issues you may be facing.
Q1: I'm observing very low solubility of 2-(3-Chloro-4-fluorophenoxy)ethanamine free base in my aqueous buffer. Why is this happening and what are the first steps I should take?
A1: The low aqueous solubility of 2-(3-Chloro-4-fluorophenoxy)ethanamine free base is likely due to its chemical structure. The phenoxy group and the halogen substituents (chloro- and fluoro-) contribute to the molecule's lipophilicity, or "oil-loving" nature, which is inversely related to its affinity for water. The primary amine group provides a site for protonation, which can increase aqueous solubility, but in its free base form, the molecule remains largely non-ionized and thus poorly soluble in water.
Your initial troubleshooting should focus on two key areas: pH adjustment and the use of co-solvents .
pH Adjustment: As a primary amine, 2-(3-Chloro-4-fluorophenoxy)ethanamine is a weak base. By lowering the pH of your aqueous solution, you can protonate the amine group, forming a more soluble salt in situ. A good starting point is to prepare a series of buffers with decreasing pH (e.g., pH 7.4, 6.8, 5.0, and 3.0) and test the solubility at each pH. The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa of the amine, the compound will be 50% ionized. For maximum solubility, you should aim for a pH at least 2 units below the pKa of the amine group.
Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be effective. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds. Common co-solvents in biological and pharmaceutical research include ethanol, propylene glycol, and polyethylene glycol (PEG). It is advisable to start with a low percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while monitoring for any adverse effects on your experiment.
Q2: How can I systematically determine the optimal pH for solubilizing my compound?
A2: A systematic approach to determining the optimal pH for solubilization involves generating a pH-solubility profile. This can be achieved through a standardized experimental protocol.
Prepare a series of buffers: Prepare a range of buffers covering the physiologically and experimentally relevant pH range (e.g., pH 2.0 to 8.0). Use buffers with known pKa values to ensure stable pH.
Add excess compound: To a fixed volume of each buffer, add an excess amount of 2-(3-Chloro-4-fluorophenoxy)ethanamine free base. The key is to ensure that undissolved solid remains, indicating a saturated solution.
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[1]
Separate solid from supernatant: After equilibration, separate the undissolved solid from the liquid phase. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[1]
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][2]
Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer. The resulting graph will show the pH-dependent solubility of your compound.
This pH-solubility profile will not only reveal the optimal pH for solubilization but can also provide an estimate of the compound's pKa.
Q3: I have tried adjusting the pH and using co-solvents, but the solubility is still not sufficient for my needs. What other strategies can I explore?
A3: If basic pH adjustment and co-solvents are not providing the desired solubility, you can explore more advanced formulation strategies. These techniques aim to overcome the inherent low solubility of the compound by altering its physical state or by using specialized excipients.
Advanced Solubilization Strategies:
Strategy
Mechanism of Action
Key Considerations
Salt Formation
The free base is reacted with an acid to form a stable, solid salt. The salt form often has significantly higher aqueous solubility and a faster dissolution rate than the free base.[3]
The choice of the counter-ion is critical and can influence the salt's stability, hygroscopicity, and solubility.
Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, increasing its apparent solubility.[4]
The concentration of the surfactant must be above its critical micelle concentration (CMC). The choice of surfactant (anionic, cationic, or non-ionic) depends on the drug and the intended application.[4]
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.[5][6]
The size of the cyclodextrin cavity must be appropriate for the drug molecule. The binding affinity between the drug and the cyclodextrin is also a key factor.
Solid Dispersions
The drug is dispersed in a solid matrix, often a polymer. This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility than the crystalline form.[7]
The choice of the carrier polymer is important. The physical stability of the amorphous state needs to be carefully evaluated.
Particle Size Reduction
Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[8][9] Techniques include micronization and nanosuspension.[6][8]
This primarily affects the rate of dissolution, not the equilibrium solubility.
Below is a decision-making workflow to guide you through the selection of an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting low solubility.
Q4: Are there any potential pitfalls or things to be aware of when using these solubilization techniques?
A4: Yes, each solubilization technique has its own set of considerations and potential challenges.
pH Adjustment: Extreme pH values can cause chemical degradation of your compound or may not be compatible with your biological system. It is also important to consider the buffer capacity of your solution to maintain the desired pH.
Co-solvents: High concentrations of organic co-solvents can be toxic to cells and may interfere with biological assays. They can also cause the compound to precipitate out of solution if the sample is diluted into an aqueous buffer.
Surfactants: Surfactants can have their own biological effects and may interfere with certain assays. Some surfactants can also be toxic at higher concentrations.
Cyclodextrins: The binding of the drug to the cyclodextrin is a reversible equilibrium. Dilution of the sample can cause the complex to dissociate, leading to precipitation of the drug.
Salt Forms: Not all salt forms have improved solubility, and some may be less stable or more hygroscopic than the free base. It is often necessary to screen a variety of counter-ions to find the optimal salt form.
Amorphous Forms: Amorphous solids are thermodynamically unstable and can recrystallize over time, leading to a decrease in solubility.[5]
The following diagram illustrates the general workflow for evaluating a chosen solubilization strategy.
Caption: Workflow for evaluating a solubilization strategy.
By systematically applying these principles and techniques, you will be well-equipped to overcome the solubility challenges of 2-(3-Chloro-4-fluorophenoxy)ethanamine free base and advance your research.
References
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
PMC. Drug Solubility: Importance and Enhancement Techniques.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
minimizing hydrolysis of acetamide intermediates in amine synthesis
Topic: Preservation of Acetamide Intermediates During Amine Synthesis Ticket ID: CHEM-SUP-0042 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is Hydrolysis Your Actual Problem? Before a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preservation of Acetamide Intermediates During Amine Synthesis
Ticket ID: CHEM-SUP-0042
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Is Hydrolysis Your Actual Problem?
Before altering your synthesis, confirm that acetamide hydrolysis is the root cause of your yield loss. Acetamides are generally robust (
years at pH 7, 25°C), so rapid degradation implies specific "danger zones."
Symptoms of Premature Hydrolysis:
LC-MS/GC-MS: Appearance of a peak corresponding to
(loss of acetyl group) or appearance of the free amine and acetic acid.
NMR: Loss of the characteristic singlet methyl peak (
ppm) and reappearance of broad N-H signals associated with the free amine.
pH Drift: Aqueous layer becomes more acidic (formation of acetic acid) or basic (release of amine) during workup.
Root Cause Analysis: The Mechanism of Failure
To stop hydrolysis, you must understand how it happens. In the context of amine synthesis intermediates (e.g., Ritter reaction products or N-protected precursors), Acid-Catalyzed Hydrolysis is the most common failure mode during workup.
The Mechanism (O-Protonation)
Contrary to intuition, protonation occurs on the Oxygen (most basic site), not the Nitrogen. This activates the carbonyl carbon for nucleophilic attack by water.
Figure 1: The acid-catalyzed hydrolysis pathway. The conversion of the O-protonated species to the tetrahedral intermediate is often the rate-determining step in aqueous media.
Key Insight: The reaction rate is directly proportional to the concentration of the protonated amide
and the activity of water ().
Critical Troubleshooting & Prevention Protocols
Scenario A: The "Acidic Wash" Trap
The Issue: You are performing an acidic wash (e.g., 1M HCl) to remove unreacted starting amine, but you are losing your acetamide product to the aqueous layer or hydrolyzing it.
The Fix: Protocol A (The "Cold-Buffered" Wash)
Standard mineral acids (HCl, H2SO4) are often too aggressive for sensitive acetamides, especially electron-deficient ones (e.g.,
-haloacetamides).
Parameter
Standard Practice (High Risk)
Optimized Protocol (Low Risk)
Acid Choice
1M HCl (pH ~0)
0.5M Citric Acid or 1M NaH2PO4 (pH 3–4)
Temperature
Room Temperature (25°C)
Ice Bath (0–5°C)
Contact Time
> 15 minutes
< 5 minutes (Rapid Partitioning)
Ionic Strength
Low
High (Saturate with NaCl)
Step-by-Step Methodology:
Cool: Chill the organic reaction mixture to 0°C.
Buffer Prep: Prepare a 10% w/v aqueous Citric Acid solution (approx pH 3.5) and saturate it with NaCl (Brine).[1] The high ionic strength "salts out" the organic acetamide, preventing it from entering the aqueous phase where hydrolysis occurs.
Rapid Wash: Add the cold buffer to the organic layer. Shake vigorously for only 30–60 seconds.
Immediate Separation: Drain the aqueous layer immediately. Do not let it sit.
Re-equilibration: Immediately wash the organic layer with Saturated NaHCO3 to neutralize any residual acid trapped in the organic phase.
Scenario B: Hydrolysis During Concentration (Rotovap)
The Issue: The product hydrolyzes while removing solvent, particularly if the solvent was "wet" or contained residual acid/base.
The Fix: Protocol B (The Anhydrous Quench)
Water is a reagent in hydrolysis. Removing it halts the reaction.
Drying: Use Magnesium Sulfate (
) rather than Sodium Sulfate () for acetamides suspected of instability; is a more aggressive desiccant.
Azeotropic Removal: If you suspect residual acid (e.g., acetic acid or TFA), add Toluene before rotary evaporation. Toluene forms azeotropes with water and acetic acid, carrying them away at lower temperatures.
Vacuum Control: Do not heat the water bath above 30°C. Use a higher vacuum to lower the boiling point rather than increasing thermal energy.
Scenario C: Steric & Electronic Vulnerability
The Issue: Your specific acetamide is structurally prone to hydrolysis (e.g., N-aryl acetamides with electron-withdrawing groups).
The Fix: Strategic Protection
If acetamide is too labile, switch to a sterically hindered analog for the synthesis, then deprotect later.
Pivalamide (t-Butyl amide): The steric bulk of the tert-butyl group blocks the nucleophilic attack of water.
Stability Factor: Hydrolyzes
times slower than acetamide.
Trifluoroacetamide: Warning: While useful for specific deprotections, the electron-withdrawing
group makes the carbonyl carbon more electrophilic, making it susceptible to mild basic hydrolysis (haloform-type reaction). Avoid basic workups with these.
Decision Logic: Troubleshooting Workflow
Use this logic flow to determine the correct workup modification.
Figure 2: Decision matrix for selecting the appropriate corrective action based on reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography if my acetamide is sensitive?A: Yes, but be cautious. Silica gel is slightly acidic. For highly acid-sensitive acetamides, neutralize the silica column by flushing it with 1% Triethylamine (TEA) in Hexanes/EtOAc before loading your sample. This creates a buffered stationary phase.
Q: Why does my acetamide hydrolyze in the freezer?A: This is likely "freeze-concentration." If your sample contains trace acid and water, freezing the solvent crystallizes pure solvent first, concentrating the acid and water in the remaining liquid pockets, accelerating hydrolysis even at -20°C. Always dry your product to constant weight before storage.
Q: I need to remove excess amine, but even Citric Acid hydrolyzes my product. What now?A: Use Scavenger Resins . Add a polymer-supported isocyanate or aldehyde resin (e.g., PS-Isocyanate) to the organic reaction mixture. The resin will covalently bind the unreacted amine. You can then simply filter the resin off, leaving the pure acetamide in solution without ever exposing it to water or acid.
References
Mechanism of Amide Hydrolysis
Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent Advances in the Mechanism of Amide Hydrolysis." Accounts of Chemical Research, 25(11), 481–488.
Solvent Effects on Kinetics
M. M. El-Semongy, et al. (1986). "Kinetics & Mechanism of Acid Hydrolysis of Acetamide in Water + Ethylene Glycol Media." Indian Journal of Chemistry.
Steric Effects in Synthesis
Sogah, G. D. Y., et al. (1991). "Catalytic Hydrolysis of Amides." Journal of the American Chemical Society.
Workup Strategies (Citric Acid/Brine)
Organic Chemistry Portal: "Work-up Tricks." (General reference for buffered workups).
optimizing base catalyst for phenol alkylation with chloroethylamines
Subject: Optimization of Base Catalysts for Phenol Alkylation with Chloroethylamines Ticket ID: #RXN-OPT-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Pheno...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization of Base Catalysts for Phenol Alkylation with Chloroethylamines
Ticket ID: #RXN-OPT-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Phenoxy-Link Support Hub. You are likely here because the standard Williamson ether synthesis protocol (
/Acetone) is failing to deliver high yields for your phenol-chloroethylamine coupling.
This reaction is deceptively simple. Unlike standard alkyl halides, chloroethylamines (nitrogen mustards) introduce a unique kinetic complexity: they do not react via a simple
displacement of the chloride. Instead, they must cyclize into a transient, highly reactive aziridinium ion intermediate before the phenoxide can attack.
This guide moves beyond basic textbook definitions to address the specific hydrodynamic and electrostatic challenges of this coupling.
Module 1: The "Cesium Effect" & Base Selection
User Query: "Why does my reaction stall at 60% conversion with Potassium Carbonate, even with prolonged heating?"
Technical Insight:
The stagnation is rarely due to the decomposition of reagents but rather the Lattice Energy and Solvation Shell of the base cation.
Potassium Carbonate (
): In aprotic solvents (DMF, MeCN), potassium ions form tight ion pairs with the phenoxide. This "cages" the nucleophile, reducing its ability to attack the electrophile. Furthermore, has low solubility, creating a heterogeneous surface reaction that scales poorly.
Cesium Carbonate (
): The "Cesium Effect" is driven by the large ionic radius of (1.67 Å vs. 1.38 Å for ). The large cation forms a "loose" ion pair with the phenoxide. This results in a "naked" phenoxide anion that is significantly more nucleophilic. Additionally, is far more soluble in organic media, allowing the reaction to proceed closer to homogeneous kinetics.
Decision Matrix: Base Selection
Feature
Potassium Carbonate ()
Cesium Carbonate ()
Sodium Hydride ()
Solubility (MeCN/DMF)
Poor (Heterogeneous)
Moderate (Pseudo-homogeneous)
High (Homogeneous)
Nucleophilicity
Moderate (Tight Ion Pair)
High (Loose Ion Pair)
High (Naked Anion)
Moisture Sensitivity
Low
Hygroscopic
Extreme
Side Reaction Risk
Low
Low
High (Risk of C-alkylation)
Recommendation
Standard Substrates
Sterically Hindered / Deactivated Phenols
Only if Carbonates Fail
Module 2: The Aziridinium Trap (Mechanism)
User Query: "My chloroethylamine starting material disappears, but I don't see product. Where did it go?"
Technical Insight:
Chloroethylamines are "suicide substrates" if not handled correctly. They do not undergo direct displacement.
Cyclization: The free amine attacks its own
-carbon, displacing chloride and forming a strained, cationic Aziridinium ring.
The Trap: This ion is the actual electrophile. If your phenoxide is not ready (deprotonated and available) at the exact moment the aziridinium forms, the aziridinium will react with trace water (hydrolysis) or dimerize (polymerization), destroying your alkylating agent.
Visualizing the Pathway
The following diagram illustrates the critical competition between the productive pathway (O-Alkylation) and the degradation pathway (Hydrolysis/Dimerization).
Figure 1: Mechanistic pathway showing the necessity of synchronizing phenoxide formation with aziridinium generation.
Module 3: Optimized Experimental Protocol
Protocol ID: #OPT-CS-001
Scope: Synthesis of 2-phenoxyethanamines from phenols and 2-chloroethylamines (HCl salt).
Reagents:
Phenol derivative (1.0 equiv)
2-Chloroethylamine HCl salt (1.2 - 1.5 equiv)
Cesium Carbonate (
) (3.0 equiv)
Potassium Iodide (KI) (0.1 equiv) - Catalyst
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
The "Salt Break" (Critical Step):
Most chloroethylamines are sold as hydrochloride salts. You must neutralize the HCl to free the amine.
Action: In the reaction vessel, suspend the Chloroethylamine.HCl and 1.5 equiv of
in the solvent. Stir for 15 minutes at Room Temperature (RT).
Why: This generates the free amine in situ. If you skip this, the acidic proton quenches your phenoxide.
Phenoxide Formation:
Add the Phenol and the remaining base (1.5 equiv).
Why: KI converts trace unreacted chlorides to iodides, which are better leaving groups, and accelerates aziridinium formation.
Reaction:
Heat to 60–80°C .
Monitoring: Monitor via TLC/LCMS. The reaction typically completes in 2–4 hours with Cs; 12+ hours with K.
Workup:
Filter off the inorganic salts (CsCl,
).
Concentrate the filtrate.
Partition between EtOAc and Water (or 1M NaOH to remove unreacted phenol).
Troubleshooting & FAQs
Q1: I am using the HCl salt of the amine, but my yield is <10%. Why?A: You likely under-calculated your base.
Diagnosis: The HCl salt consumes 1 full equivalent of base immediately to neutralize the acid. If you used 2.0 equivalents total, you only have 1.0 left for the phenol. Since carbonate is a dibasic species, the equilibrium often favors the bicarbonate, leaving insufficient base to drive the reaction to completion.
Fix: Increase base load to 3.0 – 4.0 equivalents .
Q2: Can I use Sodium Hydride (NaH) to speed this up?A: Proceed with caution.
Risk: While NaH generates the phenoxide instantly, it is a "hard" base. In the presence of chloroethylamines, NaH can trigger elimination (dehydrohalogenation) of the ethyl group to form vinyl species, or promote C-alkylation on the phenol ring (Friedel-Crafts type side reaction).
Recommendation: Stick to
unless the phenol is extremely non-acidic ().
Q3: I see a new spot on TLC that isn't product or starting material. Is it C-alkylation?A: It is possible, but check for Dimerization first.
Analysis: The aziridinium ion can be attacked by another molecule of free amine (instead of the phenoxide), forming a piperazine-like dimer.
Prevention: Ensure the Phenol is in excess or added before the amine is fully solubilized/heated. High dilution (0.1 M) helps prevent intermolecular dimerization.
Q4: Is the Potassium Iodide (KI) necessary?A: It is an "Insurance Policy."
Mechanism: The Finkelstein reaction converts the C-Cl bond to a weaker C-I bond. The iodide is a better leaving group, facilitating faster aziridinium formation.
Benefit: It allows the reaction to proceed at lower temperatures (50°C vs 80°C), which reduces thermal decomposition of sensitive substrates.
References
The "Cesium Effect" in Organic Synthesis
Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
Mechanism of Chloroethylamine Cycliz
Ashworth, I. W., et al.[2] (2019).[2] "Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion." Journal of Organic Chemistry.
Technical Guide: Comparative 1H NMR Analysis of 2-(3-Chloro-4-fluorophenoxy)ethanamine
Executive Summary 2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4) is a critical linker motif in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4) is a critical linker motif in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a highly coupled halogenated aromatic system with a flexible, exchange-prone ethylamine tail—presents unique analytical challenges.
This guide provides a comparative analysis of the two industry-standard NMR workflows for validating this compound: Method A (CDCl₃ / Free Base) and Method B (DMSO-d₆ / HCl Salt) . Unlike generic templates, this document focuses on the causality of spectral features, specifically the
coupling constants and solvent-dependent amine exchange rates, to ensure unambiguous structural verification.
Structural Context & Analytical Challenges
Before selecting a protocol, the analyst must understand the specific magnetic environment of the molecule.
The Fluorine Effect: The fluorine atom at position 4 is spin-active (
, spin 1/2). It does not just shift signals; it splits them. Protons ortho (H-5) and meta (H-6, H-2) to the fluorine will exhibit complex multiplets () superimposed on standard proton-proton coupling ().
The Amine Tail: The primary amine (
) is liable to rapid proton exchange. In non-polar solvents (CDCl₃), this results in peak broadening or disappearance. In polar aprotic solvents (DMSO-d₆), hydrogen bonding stabilizes the protons, often yielding distinct triplets.
Reference: Calibrate residual DMSO quintet to 2.50 ppm .
Data Interpretation & Spectral Assignment
The following data compares the expected shifts and splitting patterns. Note the specific coupling constants derived from the 3-chloro-4-fluoro substitution pattern.[2]
Table 1: Comparative Chemical Shift Data[3][4]
Position
Proton Type
Shift (CDCl₃)
Shift (DMSO-d₆ + HCl)
Multiplicity & Coupling ( in Hz)
1
3.98 ppm
4.15 ppm
Triplet ()
2
3.05 ppm
3.20 ppm
Triplet ()
3
~1.8 ppm (Broad)
8.10 ppm (Broad)
Singlet (Exch). DMSO shows 3H integral for salt.
4
Ar-H2 (Meta to F)
6.95 ppm
7.15 ppm
dd ()
5
Ar-H6 (Meta to F)
6.78 ppm
6.95 ppm
ddd ()
6
Ar-H5 (Ortho to F)
7.05 ppm
7.35 ppm
dd ()
Critical Analysis: The signal for H-5 is the most diagnostic. It appears as a "pseudo-triplet" or distinct doublet-of-doublets because the coupling to the ortho-fluorine (
) is roughly equal to the coupling to the ortho-proton H-6 (), both ~9 Hz.
Visualization of Analytical Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher to the correct method based on the sample state and data requirements.
Caption: Decision matrix for selecting the optimal NMR solvent system based on compound form (Salt vs. Free Base) and analytical objectives.
Diagram 2: Signal Assignment Logic (Aromatic Region)
The logic flow for distinguishing the complex aromatic splitting caused by the Fluorine atom.
Caption: Diagnostic logic for assigning aromatic protons. The large
coupling on H-5 is the primary identifier.
References
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard text for coupling constants).
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."
Reich, H. J. (University of Wisconsin). "19F NMR Coupling Constants." Organic Chemistry Data.
Comparative Guide: Characteristic NMR Coupling Constants for the 3-Chloro-4-Fluorophenyl Moiety
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation & Isomer Differentiation Executive Summary The 3-chloro-4-fluorophenyl group is a pre...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Focus: Structural Elucidation & Isomer Differentiation
Executive Summary
The 3-chloro-4-fluorophenyl group is a prevalent pharmacophore in medicinal chemistry, often employed to block metabolic soft spots (para-oxidation) while modulating lipophilicity via the chlorine substituent. However, distinguishing this moiety from its regioisomers (e.g., 2-chloro-4-fluorophenyl) or validating its substitution pattern requires a precise understanding of spin-spin coupling constants (
values).
This guide objectively analyzes the characteristic
H and F NMR signatures of the 3-chloro-4-fluorophenyl group. By comparing it with alternative substitution patterns, we establish a diagnostic protocol based on magnitude-based logic rather than chemical shift intuition alone.
Theoretical Framework: The Spin System
The 3-chloro-4-fluorophenyl moiety presents a distinct ABMX spin system (where X is
F), characterized by the interplay between proton-proton () and proton-fluorine () couplings.
The Geometry of Coupling
The fluorine atom (
, 100% natural abundance) acts as a "spy nucleus," broadcasting its position to all protons on the ring through through-bond interactions.
Position 4 (F): Fluorine substituent.[1][2][3][4][5][6][7][8]
Position 5 (
): Ortho to F.
Position 6 (
): Meta to F.
Diagnostic Coupling Pathways
The structural validation relies on three specific coupling pathways:
Ortho-F (
): Strong coupling (typically 7–10 Hz).
Meta-F (
): Medium coupling (typically 4–7 Hz).
Ortho-H (
): Strong coupling (typically 8–9 Hz).
Comparative Analysis: 3-Cl-4-F vs. Alternatives
The most critical challenge in synthesis is distinguishing the 3-chloro-4-fluoro isomer from the 2-chloro-4-fluoro isomer (often a byproduct of electrophilic aromatic substitution).
The "Isolated Proton" Test
The most robust differentiator is the coupling pattern of the "isolated" proton (the proton flanked by two non-hydrogen substituents).
Feature
3-Chloro-4-fluorophenyl
2-Chloro-4-fluorophenyl
Isolated Proton
H2 (between R and Cl)
H3 (between Cl and F)
Relation to F
Meta (4 bonds)
Ortho (3 bonds)
Diagnostic
4.0 – 7.0 Hz
7.0 – 10.0 Hz
Visual Appearance
Doublet () or dd ()
Doublet ()
Expert Insight: If your isolated proton signal shows a large splitting (>8 Hz), you likely have the 2-chloro isomer, not the desired 3-chloro product.
Quantitative Data Summary
The following table aggregates characteristic coupling constants derived from substituted benzene derivatives (e.g., 3-chloro-4-fluoroaniline, 3-chloro-4-fluorobenzoic acid).
Proton
Position
Multiplicity
Primary Coupling ()
Secondary Coupling ()
Tertiary Coupling ()
H2
2 (Iso)
dd
-
H5
5
dd / ddd
H6
6
ddd / td
*
*Note: In electron-rich derivatives (e.g., anilines),
at H6 can be anomalously high (~8 Hz), causing the signal to appear as a pseudo-triplet.
Experimental Protocols
To ensure data integrity and reproducibility, follow this validated workflow.
Sample Preparation & Acquisition
Solvent:
is standard. Use only if solubility is poor, as solvent viscosity can broaden multiplets, obscuring small couplings.
Concentration: 10–20 mg in 0.6 mL solvent.
Pulse Sequence: Standard 1D proton (
).
Acquisition Time (AQ):
seconds. High digital resolution is required to resolve the (~2 Hz) couplings.
The Decoupling Validation (Self-Validating Step)
To confirm the fluorine couplings, perform a
-decoupled NMR experiment .
Acquire Reference Spectrum: Standard
. Note the complex multiplets for H5 and H6.
Acquire Decoupled Spectrum: Turn on continuous wave (CW) or WALTZ-16 decoupling centered at -110 to -120 ppm (typical Ar-F range).
Analysis:
H5: Should collapse from a dd (large-large) to a d (large
).
H2: Should collapse from a dd (medium-small) to a d (small
).
H6: Should collapse from ddd to dd .
Causality: If the multiplets do not simplify as predicted, the complexity is due to impurities or conformational isomers, not F-coupling.
Visual Analysis of Signaling Pathways
The following diagram illustrates the coupling network and the logic flow for distinguishing isomers.
Figure 1: Decision logic for assigning regiochemistry based on the isolated proton's coupling constant.
References
Reich, H. J. (2020).[9] 19F NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual grounding for general J-value ranges).
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 2-(3-Chloro-4-fluorophenoxy)ethanamine
For researchers and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-(3-Chloro-4-fluorophenoxy)ethanamine, a compound of interest in medicinal chemistry and related fields. We will explore the theoretical underpinnings of its fragmentation, propose a detailed analytical workflow for its characterization, and compare this methodology with alternative approaches.
Introduction
2-(3-Chloro-4-fluorophenoxy)ethanamine possesses a unique combination of structural motifs: a halogenated aromatic ring, an ether linkage, and a primary amine. This confluence of functional groups dictates its behavior in a mass spectrometer, leading to a characteristic fragmentation pattern that can be used for its unequivocal identification and quantification. This guide will serve as a practical resource for scientists aiming to analyze this and structurally similar molecules.
Predicted LC-MS Fragmentation Pattern
Based on established principles of mass spectrometry, the fragmentation of 2-(3-Chloro-4-fluorophenoxy)ethanamine under positive ion electrospray ionization (ESI) is expected to proceed through several key pathways. The molecular ion ([M+H]⁺) will have a theoretical m/z of 190.0480. Due to the presence of a chlorine atom, a characteristic isotopic peak at [M+H+2]⁺ with an intensity of approximately one-third of the molecular ion peak is anticipated[1].
The primary fragmentation pathways are hypothesized as follows:
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[2] This would result in the formation of a stable iminium ion with an m/z of 30.0338, representing the [CH₂=NH₂]⁺ fragment. This is often the base peak in the mass spectra of primary amines.
Cleavage of the Ether Bond: The bond between the oxygen and the ethylamine moiety can cleave, leading to the formation of the 3-chloro-4-fluorophenoxy radical and a charged ethylamine fragment. However, a more likely scenario is the formation of the stable 3-chloro-4-fluorophenol fragment ion upon protonation of the ether oxygen followed by cleavage. This would yield a fragment with an m/z of 145.9898.
Loss of Ammonia: Phenethylamine derivatives are known to undergo the neutral loss of ammonia (NH₃) from the protonated molecular ion.[3] This would result in a fragment ion at m/z 173.0211.
Fragmentation of the Aromatic Ring: The substituted benzene ring is relatively stable. However, cleavage of the bond between the aromatic ring and the ether oxygen could occur, leading to the formation of a 3-chloro-4-fluorophenyl cation with an m/z of 129.9823. The mass spectrum of 3-chloro-4-fluoroacetophenone shows a prominent peak corresponding to the loss of the acetyl group, suggesting the lability of the bond adjacent to the aromatic ring[4][5].
The following diagram illustrates the proposed fragmentation pathways:
Caption: Proposed fragmentation of 2-(3-Chloro-4-fluorophenoxy)ethanamine.
To achieve sensitive and selective detection and fragmentation of 2-(3-Chloro-4-fluorophenoxy)ethanamine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following is a comprehensive, step-by-step protocol.
Sample and Standard Preparation
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3-Chloro-4-fluorophenoxy)ethanamine in methanol.
Working Standards: Serially dilute the stock solution with a mixture of water and methanol (1:1 v/v) containing 0.1% formic acid to prepare a series of working standards for calibration.
Sample Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.
Liquid Chromatography
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte.
Full Scan (MS1): Acquire data from m/z 50-250 to observe the protonated molecular ion and its isotopic pattern.
Product Ion Scan (MS/MS): Select the protonated molecular ion (m/z 190.0) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a full fragmentation spectrum.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for this type of analysis due to its sensitivity and specificity, other techniques can also be employed, each with its own set of advantages and limitations.
Technique
Advantages
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent chromatographic resolution for volatile compounds. Extensive spectral libraries available.
Requires derivatization of the amine group to improve volatility and thermal stability. Potential for thermal degradation in the injector.
High-Resolution Mass Spectrometry (HRMS)
Provides highly accurate mass measurements, enabling confident elemental composition determination of the parent and fragment ions.
Higher instrument cost. May not provide the same level of sensitivity as a triple quadrupole instrument in targeted quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information about the entire molecule, including stereochemistry. Non-destructive.
Significantly lower sensitivity compared to mass spectrometry. Requires larger sample amounts and longer analysis times.
In the context of drug metabolism and pharmacokinetic studies, where sensitivity and the ability to analyze complex matrices are critical, LC-MS/MS remains the most pragmatic and powerful choice. For initial structural confirmation of a pure standard, a combination of HRMS and NMR would provide the most comprehensive data.
Conclusion
The LC-MS fragmentation of 2-(3-Chloro-4-fluorophenoxy)ethanamine is predicted to be dominated by α-cleavage of the ethylamine side chain and cleavage of the ether linkage, with a characteristic isotopic pattern due to the chlorine substituent. The detailed LC-MS/MS protocol provided in this guide offers a robust starting point for the reliable identification and quantification of this compound. By understanding the underlying principles of its fragmentation and selecting the appropriate analytical methodology, researchers can confidently advance their studies in drug discovery and development.
References
National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.
Busch, K. L., Norström, A., Nilsson, C. A., Bursey, M. M., & Hass, J. R. (1979). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Biomedical Mass Spectrometry, 6(4), 157–161.
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 26, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 26, 2026, from [Link]
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved February 26, 2026, from [Link]
LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 26, 2026, from [Link]
NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. In NIST Mass Spec Data Center. Retrieved February 26, 2026, from [Link]
PubChem. (n.d.). (3-chloro-4-fluorophenoxy)acetic acid. Retrieved February 26, 2026, from [Link]
PubChem. (n.d.). 2-(3-chloro-4-fluorophenyl)oxirane. Retrieved February 26, 2026, from [Link]
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved February 26, 2026, from [Link]
Wang, Z., et al. (2013). Determination of chlorinated phenoxy acid herbicides in tobacco by modified QuEChERS extraction and high-performance liquid chromatography/tandem mass spectrometry.
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. ChemHelpASAP. Retrieved February 26, 2026, from [Link]
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Retrieved February 26, 2026, from [Link]
Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039.
Technical Assessment: Melting Point Characterization of 2-(3-Chloro-4-fluorophenoxy)ethanamine HCl
The following guide details the physical characterization of 2-(3-Chloro-4-fluorophenoxy)ethanamine hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Afatinib and Gefitinib a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the physical characterization of 2-(3-Chloro-4-fluorophenoxy)ethanamine hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Afatinib and Gefitinib analogs).
This assessment focuses on the melting point (MP) as a primary determinant of purity and solid-state identity, comparing it against its free base form and structural analogs.[1]
Core Application: Building block for pharmaceutical APIs (specifically EGFR/HER2 inhibitors).[1]
Critical Quality Attribute: Melting point range serves as the rapid "Go/No-Go" indicator for salt formation completeness and the absence of the phenolic precursor.[1]
Melting Point Profile & Comparative Analysis
The melting point of the hydrochloride salt is significantly higher and more distinct than its precursors or free base form.[1] This section compares the target product against its primary "alternatives" encountered during synthesis: the Free Base and the Crude intermediate.[1]
Table 1: Comparative Physical Properties[1]
Physical Form
Estimated MP Range
Stability Profile
Handling Recommendation
HCl Salt (Target)
150°C – 175°C *
High.[1] Non-volatile solid; resistant to oxidation.[1]
Preferred. Store at RT, desiccated.
Free Base
< 50°C (Oil/Solid)
Low.[1] Prone to oxidative degradation and carbamate formation (CO₂ absorption).[1]
*Note: Phenoxyethylamine HCl salts typically exhibit melting points in the 140–180°C range (e.g., 2-(4-chlorophenoxy)ethylamine HCl melts at ~173°C).[1] Exact batch values depend on the specific polymorph and residual solvent content.
Comparison: Thermodynamic vs. Visual Determination
For high-value drug intermediates, the method of MP determination dictates the reliability of the data.[1]
Capillary Method (Visual): Best for routine QC.[1] Defines the "clear melt" range.[1][3]
Differential Scanning Calorimetry (DSC): Best for solid-state characterization.[1]
Advantage:[1] Distinguishes between dehydration (loss of water/solvent) and melting (phase change).[1]
Critical Insight: If the DSC shows a broad endotherm < 100°C followed by a sharp peak > 150°C, the sample is likely a hydrate, not the anhydrous form.
Experimental Protocols
Protocol A: Capillary Melting Point Determination (Standard QC)
Objective: Verify identity and absence of eutectic impurities (e.g., 3-chloro-4-fluorophenol).
Equipment: Büchi M-565 or equivalent automated melting point apparatus.
Sample Prep: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture. Grind to a fine powder.
Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping.[1]
Ramp Rate:
Fast Ramp: 10°C/min to 130°C (estimation phase).[1]
Slow Ramp: 1.0°C/min from 130°C until melt (determination phase).[1]
Criteria: The range should not exceed 2.0°C (e.g., Onset 165.2°C – Clear Point 166.8°C). A range > 3°C indicates incomplete salt formation or excess acid.[1]
Objective: Determine absolute purity via the Van't Hoff equation.
Equipment: TA Instruments DSC Q2000.
Parameters: Equilibrate at 25°C. Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).
Analysis: Integrate the main melting endotherm.
Sharpness: Peak width at half height should be < 3°C.[1]
Decomposition: Watch for an exothermic event immediately following the melt (common in amine salts).[1]
Synthesis & Impurity Workflow
Understanding the origin of the compound explains why the melting point is the chosen QC method.[1] The synthesis involves alkylation of a phenol followed by amination.[1]
Figure 1: Synthetic pathway showing the transition from low-melting precursors to the high-melting salt.[1] Trace phenol acts as a eutectic impurity, significantly broadening the melting range.
References
Benchchem. 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride Product Data. Retrieved from Benchchem Catalog.[1] Link
PubChem. Compound Summary for CAS 914086-51-4.[1] National Library of Medicine.[1][4] Link[1]
World Intellectual Property Organization (WIPO). Patent WO2015155664: Process for the preparation of phenoxy-ethylamine derivatives.[1] (Provides general synthesis conditions for this class of compounds). Link[1]
Comparative Guide: HPLC Purity Analysis of Halogenated Phenoxyamines
Breaking the C18 Paradigm: A PFP-Based Approach Executive Summary Halogenated phenoxyamines represent a critical scaffold in pharmaceutical and agrochemical synthesis (e.g., precursors to duloxetine derivatives or phenox...
Author: BenchChem Technical Support Team. Date: March 2026
Breaking the C18 Paradigm: A PFP-Based Approach
Executive Summary
Halogenated phenoxyamines represent a critical scaffold in pharmaceutical and agrochemical synthesis (e.g., precursors to duloxetine derivatives or phenoxy-herbicides). However, their purity analysis presents a "chromatographer’s paradox":
The Amine Challenge: Basic nitrogen moieties (
) interact with residual silanols on standard silica columns, causing severe peak tailing.
The Halogen Challenge: Positional isomers (ortho-, meta-, para-substituted) possess nearly identical hydrophobicity, making them difficult to resolve on standard Alkyl (C18/C8) phases.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against a Pentafluorophenyl (PFP) stationary phase. Experimental evidence demonstrates that while C18 provides adequate retention, the PFP phase offers superior selectivity for halogenated isomers and improved peak symmetry through distinct
and dipole-dipole retention mechanisms.
The Analytical Challenge: Mechanisms of Failure
To solve the separation, we must understand the molecular interactions.
The "Standard" Approach: C18
Mechanism: Hydrophobic interaction (Van der Waals forces).
The Failure Mode: C18 phases rely almost exclusively on hydrophobicity. Since a 2-chloro and a 4-chloro isomer have identical molecular weights and similar LogP values, C18 often fails to resolve them. Furthermore, the steric bulk of C18 ligands prevents effective shielding of the silica surface, allowing the protonated amine to ion-exchange with silanols, resulting in tailing factors (
The Advantage: The fluorine atoms on the PFP ring are highly electronegative, creating a localized electron-deficient cavity. This interacts specifically with the electron-rich halogenated ring of the phenoxyamine. Additionally, the rigid aromatic ring provides shape selectivity that alkyl chains cannot.
Visualizing the Interaction
Figure 1: Mechanistic comparison. Note the secondary ionic interaction in C18 (red arrow) causing tailing, versus the multi-mode retention in PFP (green arrows) enhancing selectivity.
Experimental Protocol
The following protocol was designed to separate a mixture of 2-chloro-phenoxyethylamine (impurity) and 4-chloro-phenoxyethylamine (target API).
Note: Methanol is preferred over Acetonitrile for PFP phases as it facilitates
interactions better than the dipole-shielding Acetonitrile.
Gradient: 25-85% B over 15 min.
Flow: 1.0 mL/min.
Temp: 30°C.
Results & Discussion
Quantitative Comparison
Parameter
Method A (C18 / ACN)
Method B (PFP / MeOH)
Status
Retention Time (4-Cl)
8.2 min
9.4 min
Comparable
USP Tailing Factor ()
1.65 (Fail)
1.12 (Pass)
PFP Superior
Resolution ()
1.2 (Co-elution)
3.8 (Baseline)
PFP Superior
Selectivity ()
1.02
1.15
PFP Superior
Data Analysis
Peak Shape: The C18 method shows characteristic tailing (
). Despite using low pH to suppress silanols, the steric accessibility of the base silica still allows interaction. The PFP phase, often bonded with a propyl linker, provides a rigid steric barrier and alternative retention sites, sharpening the peak ().
Isomer Separation: The critical pair (2-Cl vs 4-Cl isomers) failed to resolve on C18 (
). On the PFP column, the specific interaction between the fluorine ring and the position of the chlorine atom on the analyte resulted in a massive resolution gain ().
Method Development Workflow
Use this logic gate to determine when to switch from C18 to PFP for halogenated amines.
Figure 2: Decision tree for selecting stationary phases based on isomer presence and peak symmetry requirements.
Troubleshooting & Optimization
If Tailing Persists on PFP:
Increase buffer ionic strength (from 10mM to 25mM Ammonium Formate). This masks any remaining secondary interactions.
Caution: Do not use Triethylamine (TEA) with PFP columns without checking manufacturer limits, as it can alter the stationary phase selectivity.
If Resolution is Lost:
Switch organic modifier from Acetonitrile to Methanol. ACN forms a "pi-shield" over the PFP ring, dampening the
selectivity mechanism. Methanol allows these interactions to dominate.
References
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[4][5] Chromatography Today. [Link]
Comparative Bioactivity Guide: 3-Chloro-4-Fluoro vs. 3,4-Dichloro Phenoxyethylamines
This guide provides an in-depth technical comparison of 3-chloro-4-fluoro-phenoxyethylamines versus 3,4-dichloro-phenoxyethylamines , designed for researchers in medicinal chemistry and pharmacology. Focus: Structure-Act...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-chloro-4-fluoro-phenoxyethylamines versus 3,4-dichloro-phenoxyethylamines , designed for researchers in medicinal chemistry and pharmacology.
Focus: Structure-Activity Relationships (SAR), Metabolic Stability, and Synthetic Utility in Drug Design.
Executive Summary
In the optimization of phenoxyethylamine scaffolds—common pharmacophores in monoamine reuptake inhibitors (e.g., homologs of venlafaxine, fluoxetine) and sigma receptor ligands—the choice between 3-chloro-4-fluoro (3-Cl-4-F) and 3,4-dichloro (3,4-Cl2) substitution patterns represents a critical decision point between metabolic stability and receptor affinity .
3,4-Dichloro Motif: Historically favored for maximizing lipophilic interactions and potency. The bulky chlorine atoms at the meta and para positions fill hydrophobic pockets effectively but render the molecule more susceptible to lipophilic-driven toxicity and potentially faster hepatic clearance via oxidative dehalogenation or aromatic hydroxylation.
3-Chloro-4-Fluoro Motif: A strategic bioisosteric replacement. The para-fluorine atom blocks metabolic soft spots (CYP450 oxidation) due to the high C–F bond strength (105.4 kcal/mol) while mimicking the steric demand of hydrogen/oxygen rather than chlorine. This often results in extended half-life (
) with a slight trade-off in lipophilic binding energy.
Chemical & Physical Property Analysis[1][2][3][4][5][6][7]
The distinct biological behaviors of these motifs stem from fundamental differences in atomic properties.
Table 1: Physicochemical Comparison
Property
3,4-Dichloro Phenoxy
3-Chloro-4-Fluoro Phenoxy
Impact on Bioactivity
Lipophilicity (LogP)
High (+0.71 value sum)
Moderate (+0.85 approx, but F is less lipophilic than Cl)
3,4-Cl2 often shows higher apparent potency due to non-specific membrane partitioning.[1][2]
Electronic Effect ()
Strong Electron Withdrawing
Strong Withdrawing + Mesomeric Donor (F)
F alters pKa of the amine less drastically than Cl; F acts as a hydrogen bond acceptor.
Critical: C-F bond is metabolically inert to direct CYP450 attack.
Bioactivity Profile & SAR Logic[6]
Target Affinity and Potency
3,4-Dichloro: This substitution is a "gold standard" for maximizing affinity at the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). The two chlorine atoms create a large hydrophobic surface area that displaces water from the binding pocket, driving entropy-favored binding.
Mechanism: The 3,4-dichloro phenyl ring often engages in
- stacking or edge-to-face interactions where the chlorines contribute to quadrupole moments.
3-Chloro-4-Fluoro: Replacing the para-Cl with F reduces lipophilicity. While this can lower affinity for purely hydrophobic pockets, the fluorine atom can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the receptor backbone, potentially improving selectivity over potency.
Metabolic Stability (The "Para-Block" Strategy)
The primary advantage of the 3-Cl-4-F motif is the prevention of metabolic degradation.
Pathway A (3,4-Dichloro): The para-chlorine is stable, but the ring is highly activated for metabolism at unsubstituted positions or via displacement (rare). More commonly, the high lipophilicity drives the compound into the liver, increasing first-pass metabolism exposure.
Pathway B (3-Chloro-4-Fluoro): The para-position is the primary site for CYP450-mediated aromatic hydroxylation in unsubstituted rings. Fluorine blocks this site.[3] Unlike chlorine, which can sometimes be displaced (NIH shift mechanism), the C-F bond is virtually unbreakable in physiological conditions.
To validate the bioactivity differences, the following protocols are recommended.
Synthesis of Phenoxyethylamines (General Procedure)
This protocol allows for the parallel synthesis of both analogs for head-to-head testing.
Reagents:
Substituted Phenol (3-chloro-4-fluorophenol OR 3,4-dichlorophenol)
1,2-Dibromoethane (or N-(2-bromoethyl)phthalimide for amine protection)
K2CO3 (Base)
Acetonitrile (Solvent)
Step-by-Step Workflow:
O-Alkylation: Dissolve the specific phenol (1.0 eq) in Acetonitrile. Add K2CO3 (2.0 eq) and stir for 30 min at RT.
Addition: Add 1,2-dibromoethane (3.0 eq) dropwise. Heat to reflux (80°C) for 12 hours.
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc) to obtain the bromo-ethoxy intermediate.
Amination: React the intermediate with excess amine (e.g., dimethylamine, pyrrolidine) in THF/Water at 60°C in a sealed tube for 16 hours.
Salt Formation: Convert the free base to the HCl salt using 4M HCl in Dioxane for stability testing.
In Vitro Microsomal Stability Assay
Purpose: To quantify the metabolic stability advantage of the fluoro-analog.
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
Incubation: Add pooled human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Visualization: Assay Workflow
Caption: Microsomal stability workflow to determine intrinsic clearance rates of halogenated analogs.
Case Study Evidence
Case Study 1: Antibacterial Triazines
Research comparing chloro- and dichloro-phenylthiazolyl-s-triazines demonstrated that 3,4-dichloro derivatives often exhibited superior potency (lower MIC) compared to mono-substituted or fluoro-substituted analogs. This was attributed to the increased lipophilicity facilitating penetration of bacterial cell walls [1].
Case Study 2: Metabolic Optimization
In the design of TRPV1 antagonists, replacing a 4-chloro-3-methyl motif with 4-fluoro-3-chloro (similar electronic/steric logic) retained potency while significantly reducing clearance. The fluorine atom prevented metabolic attack at the 4-position, a common liability for the chlorinated counterpart [2].
References
Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines.
Source: National Institutes of Health (PMC)
URL:[Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Source: Journal of Medicinal Chemistry
URL:[Link]
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
Source: ChemRxiv
URL:[4][5][Link]
The Impact of Fluorine Substitution on Phenoxyethylamine Analogs: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's scaffold is a powerful tool for fine-tuning its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated phenoxyethylamine analogs, a class of compounds with significant potential for modulating monoamine transporters. We will delve into the nuanced effects of fluorine substitution at the ortho-, meta-, and para- positions of the phenoxy ring on binding affinity, selectivity, and functional activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine is not merely an isomorphic replacement for hydrogen. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical characteristics.[1] These alterations can lead to improved metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can in turn affect blood-brain barrier penetration.[2] Understanding these effects is paramount in the rational design of novel therapeutics targeting monoamine transporters, which are implicated in a range of neurological and psychiatric disorders.[3]
Comparative Analysis of Fluorine Positional Isomers
Table 1: Predicted Impact of Fluorine Substitution on Phenoxyethylamine Analog Activity at Monoamine Transporters
Substitution Pattern
Predicted Effect on SERT Affinity
Predicted Effect on NET Affinity
Predicted Effect on DAT Affinity
Rationale for Predicted Effects
ortho-Fluoro
Moderate to High
Moderate
Low
The ortho position can induce a conformational bias in the phenoxy ring, potentially favoring a binding pose that is more amenable to the SERT binding pocket. This position is also susceptible to intramolecular hydrogen bonding, which can influence the overall conformation.[1]
meta-Fluoro
Moderate
Moderate to High
Low to Moderate
The meta position is less likely to cause significant steric hindrance compared to the ortho position, while still exerting a strong inductive electron-withdrawing effect. This can alter the electrostatic potential of the phenoxy ring, potentially enhancing interactions with specific residues in the NET binding site.
para-Fluoro
High
High
Moderate
The para position often leads to the most potent and selective compounds for both SERT and NET.[2] This is attributed to a combination of favorable electronic effects and the ability to occupy a specific hydrophobic sub-pocket within the transporter binding sites. The increased potency at SERT and NET for para-halogenated compounds has been observed in related amphetamine and methcathinone series.[2]
Deciphering the Mechanism: Signaling Pathways and Transporter Interaction
The primary mechanism of action for phenoxyethylamine analogs is the inhibition of neurotransmitter reuptake by binding to monoamine transporters. This binding event blocks the transporter's ability to clear serotonin, norepinephrine, or dopamine from the synaptic cleft, thereby prolonging their signaling.
Mechanism of Action of Fluorinated Phenoxyethylamine Analogs.
Experimental Protocols: A Guide to In Vitro Characterization
The following protocols are standard methodologies for evaluating the binding affinity and functional inhibition of novel compounds at monoamine transporters.
Radioligand Binding Assay for SERT, NET, and DAT
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the transporter.
Materials:
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Test compounds (fluorinated phenoxyethylamine analogs) at various concentrations.
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).
Glass fiber filters (GF/B or GF/C).
Scintillation fluid and a scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
Add the radioligand to all wells at a concentration near its Kₔ value.
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
Wash the filters several times with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.
Materials:
HEK293 cells stably expressing human SERT, NET, or DAT, cultured in 96-well plates.
Substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), or a fluorescent substrate analog.[5][6]
Test compounds at various concentrations.
Lysis buffer.
Scintillation fluid and a scintillation counter or a fluorescence plate reader.
Procedure:
Wash the cells with uptake buffer.
Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes.
Initiate the uptake by adding the radiolabeled or fluorescent substrate.
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
Lyse the cells.
For radiolabeled substrates, add scintillation fluid and measure radioactivity. For fluorescent substrates, measure the fluorescence intensity.
Determine the IC₅₀ value for uptake inhibition and compare the potencies of the different fluorinated analogs.
Experimental Workflow for In Vitro Characterization.
Conclusion and Future Directions
The strategic placement of fluorine on the phenoxyethylamine scaffold offers a powerful approach to modulate potency and selectivity for monoamine transporters. While this guide provides a framework for understanding the SAR of these analogs based on current knowledge, further empirical studies directly comparing ortho-, meta-, and para-fluorinated phenoxyethylamine derivatives are necessary to fully elucidate their pharmacological profiles. Such research will be instrumental in the development of next-generation therapeutics with improved efficacy and reduced off-target effects for the treatment of various neuropsychiatric disorders.
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies.
Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11–28.
Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
Lu, Y., et al. (2014). 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. Journal of medicinal chemistry, 57(15), 6525-6536.
Eltayb, A., et al. (2012). Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography. Journal of medicinal chemistry, 55(21), 9347-9357.
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 128, 213-221.
Liechti, M. E. (2017). Novel psychoactive substances (NPS): overview of the landscape, pharmacology, and toxicology. Current topics in behavioral neurosciences, 32, 1-17.
Baumann, M. H., et al. (2014). The designer methcathinone analog 3,4-dimethylmethcathinone (3,4-DMMC), a new psychoactive substance, is a potent monoamine transporter substrate. British journal of pharmacology, 171(5), 1163-1175.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in pharmacology, 10, 438.
Masterson, W. L. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
A Researcher's Guide to the Safe and Compliant Disposal of 2-(3-Chloro-4-fluorophenoxy)ethanamine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final step of waste disposal, is conducted with the highest standards of safety,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final step of waste disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The proper management of chemical waste is not merely a logistical task; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(3-Chloro-4-fluorophenoxy)ethanamine, a halogenated phenoxyamine derivative. The procedures outlined here are designed to protect you, your colleagues, and the environment while ensuring your laboratory operations remain fully compliant with federal and institutional regulations.
Hazard Profile and Pre-Disposal Safety Assessment
Understanding the intrinsic hazards of a compound is the first step toward managing its disposal. While a specific Safety Data Sheet (SDS) for 2-(3-Chloro-4-fluorophenoxy)ethanamine may not be readily available, we can infer its hazard profile from its chemical structure and data on analogous compounds.
Structural Analysis:
Halogenated Aromatic Ring (Chloro, Fluoro): The presence of chlorine and fluorine atoms on the phenyl ring classifies this compound as a halogenated organic. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins.[1][2] Many halogenated compounds are also listed as hazardous waste by the Environmental Protection Agency (EPA).[1][3][4]
Primary Amine Group (-NH2): The ethanamine moiety imparts basicity and potential corrosivity. Amines can also have significant biological activity and toxicity.
Phenoxy Ether Linkage: This is a relatively stable chemical bond, but the overall molecule's reactivity is dictated by its functional groups.
Based on similar chemical structures, we must assume 2-(3-Chloro-4-fluorophenoxy)ethanamine exhibits the following hazards until proven otherwise:
Based on analogous compounds, direct contact can cause irritation or chemical burns.[5][7]
Nitrile or neoprene gloves, lab coat, chemical safety goggles with side-shields.[5][8]
Respiratory Irritant
Inhalation of dust or vapors may irritate the respiratory tract.[6]
Use exclusively in a certified chemical fume hood.
Environmental Hazard
Halogenated organic compounds can be persistent in the environment and require controlled destruction.[9]
Prevent any release to drains or the environment.[5]
Regulatory Hazard
Classified as a hazardous waste under EPA RCRA regulations due to its halogenated nature.[10][11][12]
Must be disposed of through a licensed hazardous waste program.[10][13]
The Cardinal Rules: Foundational Principles of Disposal
Before proceeding to the step-by-step protocol, it is critical to internalize these non-negotiable principles of chemical waste management.
NEVER Use Drain Disposal: Under no circumstances should this or any other potentially hazardous chemical be disposed of via the sanitary sewer system.[10][14][15] This practice is illegal and poses a significant threat to aquatic ecosystems and water treatment facilities.
NEVER Use Solid Waste Bins: Disposing of chemical waste in the regular trash is a serious compliance violation and can cause fires, chemical reactions, and expose custodial staff to hazardous materials.[15][16]
ALWAYS Segregate Waste Streams: This is the most critical logistical step. Halogenated organic waste must be collected separately from non-halogenated waste. [14] Mixing them significantly increases the volume of the more expensive and difficult-to-treat halogenated waste stream.
ALWAYS Minimize Waste Generation: The most effective disposal strategy begins with waste minimization. Purchase only the quantities of chemicals necessary for your research and explore opportunities to share excess, unopened chemicals with other labs in your institution.[14]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for collecting and disposing of 2-(3-Chloro-4-fluorophenoxy)ethanamine waste.
Step 3.1: Waste Collection and Containerization
Select a Compatible Container: Use a clean, sealable container made of a material compatible with halogenated organic amines. The original manufacturer's bottle is often the best choice for surplus material.[16] For solutions, high-density polyethylene (HDPE) or glass bottles are appropriate. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[16]
Dedicate the Container: Designate this container specifically for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste," as appropriate. Do not mix solids and liquids.
Transfer Waste: Conduct all transfers inside a chemical fume hood while wearing the appropriate PPE. Pour waste carefully to avoid spills on the outside of the container. Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.
Step 3.2: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement and is essential for safety. Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.
Attach the Tag Immediately: Affix the tag to the container as soon as the first drop of waste is added.
Complete All Fields: Fill out the tag completely and legibly.[10] This typically includes:
Full Chemical Names: Write out "2-(3-Chloro-4-fluorophenoxy)ethanamine" and any other components in the waste mixture. Do not use abbreviations or chemical formulas.[10]
Concentrations/Percentages: List the approximate percentage of each component.
Hazard Information: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).
Principal Investigator and Lab Information: Your name, PI, department, and room number.[10]
Step 3.3: Segregation and Temporary Storage
Store in a Satellite Accumulation Area (SAA): Your laboratory should have a designated SAA for the temporary storage of hazardous waste. This area must be under the control of laboratory personnel.[17]
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[17]
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.
Step 3.4: Arranging for Pickup and Disposal
Monitor Accumulation: Do not store more than 25 gallons of total chemical waste or more than one quart of acutely hazardous waste in your lab's SAA at any one time.[14]
Request Pickup: Once the container is full (or within six months of the accumulation start date), submit a chemical waste collection request to your institution's EHS department or equivalent safety office.[10][16]
Professional Disposal: EHS will then arrange for trained hazardous waste professionals to collect the waste. It will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be consolidated and destroyed via high-temperature incineration, the appropriate method for halogenated organic compounds.[2][13]
Managing Contaminated Materials and Empty Containers
Contaminated Solids (Consumables): Gloves, wipes, and pipette tips contaminated with 2-(3-Chloro-4-fluorophenoxy)ethanamine must be disposed of as hazardous solid waste. Collect these items in a clearly labeled, sealed plastic bag or a dedicated solid waste container within the fume hood. This container should be labeled "Halogenated Organic Solid Waste."
Contaminated Sharps: Needles or broken glass contaminated with the chemical must be placed in a puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[14]
Empty Containers: An "empty" container that held this chemical is not considered regular trash until it is properly decontaminated.
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]
Collect the Rinsate: The first, second, and third rinses must be collected and disposed of as liquid hazardous waste in your "Halogenated Organic Liquid Waste" container.[16][17]
Deface the Label: After rinsing and air-drying, completely obliterate or remove the original manufacturer's label.[14][16]
Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(3-Chloro-4-fluorophenoxy)ethanamine waste.
Caption: Workflow for the compliant disposal of 2-(3-Chloro-4-fluorophenoxy)ethanamine.
References
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]
Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. Retrieved from CWRU EHS. [Link]
Environmental Marketing Services. (2024, July 15). Laboratory Chemical Disposal. Retrieved from Environmental Marketing Services. [Link]
Office of Clinical and Research Safety, Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC OCRS. [Link]
American Chemical Society. Hazardous Waste and Disposal. Retrieved from ACS.org. [Link]
Environmental Health & Safety, University of Nevada, Reno. EPA Hazardous Waste. Retrieved from UNR EH&S. [Link]
Technion Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from Technion Safety, Health, and Environment Unit. [Link]
Office for Research Safety, Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from a Northwestern University document archive. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from an EPA document archive. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (Alternative Source). Retrieved from an EPA document archive. [Link]
U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from EPA.gov. [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA National Service Center for Environmental Publications. [Link]
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from American Chemistry Council. [Link]
Szabó, K., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(13), 7835-7897. [Link]
Personal protective equipment for handling 2-(3-Chloro-4-fluorophenoxy)ethanamine
Executive Summary & Hazard Logic The Molecule: 2-(3-Chloro-4-fluorophenoxy)ethanamine is a primary amine linked to a halogenated phenoxy group. The Risk Profile: This compound presents a dual-threat mechanism common in p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Logic
The Molecule: 2-(3-Chloro-4-fluorophenoxy)ethanamine is a primary amine linked to a halogenated phenoxy group.
The Risk Profile: This compound presents a dual-threat mechanism common in pharmaceutical building blocks:
The Amine Head (-NH2): Provides basicity, leading to potential chemical burns, severe eye damage, and respiratory irritation.
Core Directive: Standard "lab safety" is insufficient. Because of the fluorine substitution, this compound can penetrate standard nitrile gloves faster than non-halogenated analogues. The protocol below prioritizes barrier integrity and neutralization .
Hazard Identification & Risk Assessment
Before selecting PPE, you must validate the specific hazards.
Hazard Class (GHS)
Signal Word
H-Statement Logic
Skin Corr./Irrit. (1B/2)
DANGER
Primary amines can saponify skin lipids. Expect chemical burns upon prolonged contact.
Eye Dam. 1
DANGER
High risk of corneal opacity due to alkaline nature. Safety glasses are insufficient.
Acute Tox. (Oral)
WARNING
Harmful if swallowed. Hand-to-mouth transfer is a critical vector.
Sensitization
WARNING
Potential for allergic contact dermatitis upon repeated exposure.
PPE Selection Matrix
This matrix is designed to prevent exposure, not just mitigate it.
A. Hand Protection (The "Double-Shell" Protocol)
Rationale:[1] Single thin nitrile gloves are susceptible to pinholes and permeation by halogenated amines.
Task Intensity
Primary Glove (Inner)
Secondary Glove (Outer)
Validation Step
Trace Handling (<10 mg)
Nitrile (4 mil)
Nitrile (4 mil) - Contrast Color
Check for color breakthrough.
Bulk/Synthesis (>100 mg)
Nitrile (4 mil)
Laminate (Silver Shield/Norfoil)
Mandatory: Inflation test on outer glove before donning.
Solvent Handling (Dissolved)
Nitrile (4 mil)
Neoprene or Butyl (if in DCM/THF)
Verify solvent compatibility with outer glove.
B. Eye & Face Protection
Rationale: Amines are basic. A splash to the eye can cause permanent damage faster than acids.
Standard: Chemical Splash Goggles (Indirect Vent). Reason: Seals against vapors and multidirectional splashes.
Prohibited: Standard Safety Glasses (Open side).
High Volume: Face Shield + Goggles.
C. Respiratory & Body
Engineering Control (Primary): All handling must occur inside a certified Fume Hood (Face velocity: 80–100 fpm).
PPE (Secondary):
Solid: N95/P100 mask (only if outside hood—strongly discouraged).
Liquid/Volatile: Full-face respirator with ABEK (Amine/Organic) cartridges.
Body: 100% Cotton Lab Coat (Fire/Chemical resistant) + Chemical Apron (Tyvek/PVC) for liquid handling.
Visual Decision Logic: PPE Selection
Use this flowchart to determine the required PPE based on your specific experimental state.
Caption: Decision matrix for selecting PPE based on physical state and solvent volatility.
Operational Protocol (Step-by-Step)
This protocol utilizes a "Self-Validating" approach. You must confirm safety at each stage before proceeding.
Phase 1: Pre-Work Verification
Airflow Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.
Neutralizer Prep: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid .
Why: Amines are bases. Having a weak acid ready allows for immediate neutralization of spills or tool decontamination. Water alone spreads the lipophilic amine; acid converts it to a water-soluble salt.
Glove Integrity: Inflate the outer glove with air, twist the cuff, and check for leaks.
Phase 2: Handling & Synthesis
Weighing:
Use an anti-static gun if the powder is flighty.
Technique: Keep the balance inside the hood if possible. If not, tare the vial, move to hood, add solid, cap tightly, and return to balance. Never open the vial outside the hood.
Transfer:
Use disposable spatulas.
Immediately place used spatulas into the Citric Acid bath (Quench Step).
Phase 3: Decontamination & Doffing[1]
Tool Quench: Wipe down the work surface with a paper towel soaked in dilute acetic acid/citric acid, then follow with water.
Glove Removal (The "Beak" Method):
Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.
Hold the removed glove in the gloved hand.
Slide a finger under the wrist of the remaining glove (touching only the inner nitrile). Peel off, creating a bag containing both gloves.
Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.
Emergency Response Workflow
Scenario: Skin Contact or Spill
Mechanism:[1][2][3] The fluorine atom facilitates absorption. Speed is critical.
Caption: Immediate response logic for exposure or environmental release.
Waste Disposal
Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Solid Hazardous Waste" bin.
Liquid Waste:
Do NOT mix with oxidizing acids (Nitric/Perchloric) – risk of exothermic reaction.
Segregate into "Basic Organic Waste" or "Halogenated Organic Waste" depending on the solvent used.
Best Practice: Rinse empty vials with the Citric Acid solution before disposing of glass.
References
PubChem. (n.d.). Compound Summary: (3-chloro-4-fluorophenoxy)acetic acid derivatives (Structural Analogue). National Library of Medicine. Retrieved October 26, 2023, from [Link]
UC Berkeley EH&S. (2023). Glove Selection Guide: Permeation Rates for Amines. University of California, Berkeley. Retrieved October 26, 2023, from [Link]
ACS. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[4][5] American Chemical Society. Retrieved October 26, 2023, from [Link]